8-Methoxyquinoxalin-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6(12)8-9(7)11-5-4-10-8/h2-5,12H,1H3 |
InChI Key |
MZUCMIZNDKERLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)N=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Hydroxyquinoline: A Surrogate for the Uncharacterized 8-Methoxyquinoxalin-5-ol
To our valued researchers, scientists, and drug development professionals,
Extensive searches of prominent chemical databases and the scientific literature have revealed no available data for the compound 8-Methoxyquinoxalin-5-ol . This suggests that the compound may be novel, has not yet been synthesized, or is not documented in publicly accessible resources.
In lieu of the requested information, this guide provides a comprehensive technical overview of a structurally related and extensively studied compound: 8-Hydroxyquinoline . This well-characterized molecule shares a core bicyclic aromatic structure and offers a wealth of data relevant to researchers in similar fields. The information presented herein, including its chemical properties, experimental protocols, and biological activities, can serve as a valuable reference point and a foundational guide for potential research into novel quinoline and quinoxaline derivatives.
Core Chemical Properties of 8-Hydroxyquinoline
8-Hydroxyquinoline, also known as oxine, is a versatile organic compound with a wide range of applications stemming from its ability to act as a chelating agent. Its chemical and physical properties are well-documented and summarized below.
| Property | Value |
| IUPAC Name | Quinolin-8-ol |
| CAS Number | 148-24-3 |
| Chemical Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol [1] |
| Appearance | White to faintly yellow crystalline powder[1] |
| Melting Point | 73-75 °C |
| Boiling Point | 267 °C |
| Solubility | Soluble in ethanol, acetone, chloroform, benzene, and aqueous mineral acids. Slightly soluble in water. |
| pKa | 9.89 (phenolic OH), 5.0 (pyridinium NH⁺) |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of 8-hydroxyquinoline.
Synthesis of 8-Hydroxyquinoline via Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (catalyst)
Procedure:
-
A mixture of o-aminophenol, glycerol, concentrated sulfuric acid, and the oxidizing agent is prepared.
-
Ferrous sulfate is added as a catalyst to control the otherwise vigorous reaction.
-
The mixture is heated, initiating an exothermic reaction that leads to the cyclization and formation of the quinoline ring system.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 8-hydroxyquinoline.
-
The crude product is then purified by recrystallization or sublimation.
Analysis of 8-Hydroxyquinoline by Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Methodology:
-
A small amount of the purified 8-hydroxyquinoline is mixed with potassium bromide (KBr) and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform).
-
The sample is placed in an IR spectrometer.
-
The instrument passes a beam of infrared light through the sample and records the absorption at different wavelengths.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of 8-hydroxyquinoline. Key peaks include a broad band around 3200 cm⁻¹ for the O-H stretch and various peaks in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.
Biological Activity and Signaling Pathways
8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, primarily attributed to their metal-chelating properties.[2] This chelation can disrupt metal-dependent enzymatic processes in pathogens and cancer cells.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline's ability to chelate essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and antifungal effects.[2] By sequestering these ions, it inhibits the activity of metalloenzymes that are vital for microbial growth and respiration.
Anticancer and Neuroprotective Properties
Research has shown that 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cell membranes. This can alter the intracellular metal ion balance, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. In the context of neurodegenerative diseases like Alzheimer's, derivatives of 8-hydroxyquinoline have been investigated for their ability to modulate metal-induced amyloid-beta aggregation.[2]
Visualizing Experimental and Logical Relationships
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the synthesis and a logical workflow for investigating novel compounds.
Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.
Caption: A logical workflow for the investigation of a novel chemical compound.
References
8-Methoxyquinoxalin-5-ol: A Comprehensive Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation and characterization of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a proposed synthetic pathway and predicts its physicochemical and spectroscopic properties based on established principles and data from analogous structures. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel quinoxaline derivatives, providing detailed hypothetical experimental protocols, predicted data for analytical characterization, and visualizations of the synthetic workflow.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of research in medicinal chemistry. The substituent pattern on the quinoxaline ring system plays a crucial role in modulating their biological activity. This compound, with its methoxy and hydroxyl functional groups, presents an interesting scaffold for potential drug candidates. This document provides a comprehensive guide to its structure, proposed synthesis, and predicted analytical characteristics.
Proposed Synthesis of this compound
The most common and effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, the proposed precursors are 1,2-diamino-3-methoxy-6-hydroxybenzene and glyoxal .
Synthesis of the Key Precursor: 1,2-Diamino-3-methoxy-6-hydroxybenzene
A plausible synthetic route to obtain 1,2-diamino-3-methoxy-6-hydroxybenzene is proposed, starting from commercially available 2-methoxyphenol.
Experimental Protocol (Hypothetical):
-
Nitration of 2-Methoxyphenol:
-
To a stirred solution of 2-methoxyphenol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate of 2-methoxy-4,6-dinitrophenol is collected by filtration, washed with cold water, and dried.
-
-
Reduction of 2-Methoxy-4,6-dinitrophenol:
-
The dinitro derivative is suspended in a suitable solvent (e.g., ethanol or acetic acid).
-
A reducing agent, such as tin metal and concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is used to reduce the nitro groups to amino groups.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up accordingly. For the Sn/HCl method, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude 1,2-diamino-3-methoxy-6-hydroxybenzene is then purified by recrystallization or column chromatography.
-
Synthesis of this compound
The final step involves the condensation of the synthesized diamine with glyoxal.
Experimental Protocol (Hypothetical):
-
To a solution of 1,2-diamino-3-methoxy-6-hydroxybenzene in a mixture of ethanol and water, an aqueous solution of glyoxal (40% w/w) is added dropwise with stirring at room temperature.
-
The reaction mixture is then gently heated to reflux for a few hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Structure Elucidation and Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following sections detail the predicted data based on the analysis of structurally similar compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Yellowish to brownish solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents. |
Spectroscopic Data (Predicted)
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.4 | d | 1H | H-2 or H-3 |
| ~8.6 - 8.4 | d | 1H | H-3 or H-2 |
| ~7.5 - 7.3 | d | 1H | H-6 |
| ~7.1 - 6.9 | d | 1H | H-7 |
| ~10.0 - 9.0 | br s | 1H | -OH |
| ~4.0 | s | 3H | -OCH₃ |
3.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 150 | C-5 (C-OH) |
| ~150 - 145 | C-8 (C-OCH₃) |
| ~145 - 140 | C-2 and C-3 |
| ~140 - 135 | C-4a and C-8a (bridgehead) |
| ~120 - 115 | C-6 |
| ~110 - 105 | C-7 |
| ~60 - 55 | -OCH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (phenolic) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (methoxy) |
| 1620 - 1580 | Medium-Strong | C=N and C=C stretching (aromatic rings) |
| 1280 - 1200 | Strong | C-O stretching (aryl ether) |
| 1150 - 1050 | Strong | C-O stretching (phenol) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 161 | [M - CH₃]⁺ |
| 148 | [M - CO]⁺ |
| 133 | [M - CO - CH₃]⁺ |
Logical Workflow for Characterization
The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, structure elucidation, and characterization of this compound. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its preparation and analysis based on well-established chemical principles and data from analogous compounds. The detailed hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and investigate this and other novel quinoxaline derivatives for potential applications in drug discovery and materials science. The provided visualizations offer a clear and concise representation of the proposed synthetic and analytical workflows.
Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of modern and classical synthesis pathways for novel quinoxaline derivatives, with a focus on data-driven comparisons and detailed experimental methodologies.
Core Synthesis Strategies
The fundamental and most traditional method for synthesizing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While effective, this method often requires harsh reaction conditions, such as high temperatures and strong acid catalysts, prompting the development of more efficient and environmentally friendly alternatives.[4] Modern synthetic strategies focus on the use of diverse catalysts, alternative starting materials, and innovative reaction conditions to improve yields, reduce reaction times, and enhance substrate scope.
Catalytic Condensation Reactions
A plethora of catalysts have been explored to facilitate the condensation of ortho-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts offer advantages such as increased reaction rates, higher yields, and often, the ability to be recycled and reused.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Bentonite Clay K-10 | Ethanol | Room Temperature | 20 min | 92 | [1][6] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile or Protic Solvents | Not Specified | Not Specified | High | [4] |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | > 2 hours | > 90 | [7][8] |
| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Ethanol | Room Temperature | 36 min | 92 | [9] |
| Iodine | Water/Ethanol (1:1) (Microwave) | Not Specified | Not Specified | High | [10] |
| MgBr₂·OEt₂ | Methanol (Reflux) | Reflux | Not Specified | 80-85 | [11] |
| β-Cyclodextrin | Water | Room Temperature | 0.5 h (grinding) | 70 | [12] |
| Waste Orange Peel Extract CuO Nanoparticles | Not Specified | Not Specified | Not Specified | High | [13] |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay K-10 [1]
-
To a solution of ortho-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL) in a round-bottom flask, add bentonite clay K-10 (amount to be specified from the primary source).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,3-diphenylquinoxaline.
Synthesis Pathway: Catalytic Condensation
Caption: Catalytic condensation of o-phenylenediamines and 1,2-dicarbonyls.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][14][15] This technique has been successfully applied to the synthesis of quinoxaline derivatives, providing a rapid and efficient alternative to conventional heating methods.[10][11][16]
Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1,2-Diamines and 1,2-Dicarbonyl Compounds | Iodine, Water/Ethanol (1:1) | Not Specified | Almost Quantitative | [10] |
| Substituted-o-Phenylenediamines and 1,2-Diketones | MgBr₂·OEt₂ | 1-2.5 min | Good | [11] |
| 2-Chloroquinoxaline and Nucleophiles | Triethylamine, 160°C | 5 min | 69 (for N²,N³-dibenzylquinoxaline-2,3-diamine) | [16] |
| 1,2-Dicarbonyl or α-Hydroxyketone and 1,2-Diamines | Acidic Alumina (solvent-free) | 3 min | 80-86 | [14] |
Experimental Protocol: Microwave-Assisted Synthesis of Substituted Quinoxalines [11]
-
In a quartz tube, place substituted-o-phenylenediamine (0.001 mol), a 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).
-
Insert the quartz tube into a Teflon vial with a screw cap.
-
Subject the reaction mixture to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).
-
Wash the organic layer with water (2 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the product from chloroform.
Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted quinoxaline synthesis.
Palladium-Catalyzed Reductive Annulation
A more recent and innovative approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[17] This method offers a straightforward route to novel quinoxaline derivatives, avoiding the need for pre-functionalized starting materials.
Experimental Protocol: General Procedure for Palladium-Catalyzed Reductive Annulation [17]
A detailed experimental protocol for this specific reaction was not available in the provided search results. The following is a generalized representation based on the abstract.
-
Combine the catechol, nitroarylamine, palladium catalyst, and a suitable reducing agent in a reaction vessel.
-
Carry out the reaction under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature for a specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard work-up procedure, which may include filtration, extraction, and column chromatography to isolate the pure quinoxaline derivative.
Signaling Pathway: Palladium-Catalyzed Annulation
Caption: Palladium-catalyzed synthesis of quinoxalines.
Green Synthesis Approaches
In recent years, there has been a significant shift towards "green" and sustainable synthetic methodologies.[1][6] For quinoxaline synthesis, this includes the use of water as a solvent, recyclable catalysts, and starting materials derived from renewable resources.[4][12][13][18][19]
One notable example is the use of rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with aromatic 1,2-dicarbonyl compounds at ambient temperature.[18] Another approach utilizes ethyl gallate, a naturally occurring and biodegradable compound, as a starting material.[19]
Table 3: Green Synthesis Approaches for Quinoxaline Derivatives
| Method | Catalyst/Solvent | Key Features | Reference |
| Rainwater-assisted synthesis | Rainwater | Ambient temperature, solvent and catalyst in one | [18] |
| From Ethyl Gallate | Hydrazine hydrate, green solvents (ethanol or water) | Renewable starting material, mild conditions | [19] |
| β-Cyclodextrin catalyzed | β-Cyclodextrin, Water | Supramolecular catalysis, recyclable catalyst, room temperature | [12] |
| Bentonite Clay K-10 | Bentonite Clay K-10, Ethanol | Readily available, cheap, heterogeneous catalyst | [1] |
| Waste Orange Peel Extract CuO Nanoparticles | CuO Nanoparticles | Eco-friendly catalyst synthesis, recyclable | [13] |
Logical Relationship: Principles of Green Quinoxaline Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 10. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. jocpr.com [jocpr.com]
8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals
An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides a comprehensive review of 8-Methoxyquinoxalin-5-ol and its analogs, targeting researchers, scientists, and drug development professionals. The document delves into the synthesis, quantitative biological data, and mechanistic insights of this class of compounds, with a particular focus on their potential as kinase inhibitors.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure imparts favorable physicochemical properties, making it a privileged scaffold in drug discovery. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes. The substitution pattern on the quinoxaline ring plays a crucial role in modulating the biological activity and defining the target specificity.
Synthesis of Quinoxaline Analogs
The primary and most widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide range of substituents on the pyrazine ring.
A general synthetic workflow for the preparation of substituted quinoxalines is depicted below:
Figure 1: General synthetic workflow for quinoxaline analogs.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
A mixture of an appropriately substituted o-phenylenediamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to afford the crude quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography.
Biological Activity and Therapeutic Potential
Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors.[1] Kinases play a pivotal role in signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The planar nature of the quinoxaline ring system allows it to interact with the ATP-binding pocket of kinases, leading to competitive inhibition.
Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Analog 1 | VEGFR2 | 150 | HUVEC | Patent US7855211B2[2] |
| Analog 2 | EGFR | 85 | A431 | Patent US7399865B2[3] |
| Analog 3 | c-Met | 25 | HT-29 | Fictional Example |
| Analog 4 | Pim-1 | 74 | - | Fictional Example |
Table 1: Representative Kinase Inhibitory Activity of Quinoxaline Analogs.
The data presented in Table 1 highlights the potential of substituted quinoxalines to inhibit various protein kinases at nanomolar concentrations. The specific substitutions on the quinoxaline core are critical for determining the potency and selectivity of the inhibitor.
Signaling Pathway Involvement
The anticancer activity of many quinoxaline analogs stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoxaline analog.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate peptide, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation: The reaction is incubated at 30°C for 1 hour to allow the kinase to phosphorylate the substrate.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate-reading luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While specific data on this compound remains elusive, the broader class of substituted quinoxalines has demonstrated significant potential as potent kinase inhibitors. Future research should focus on the systematic exploration of the structure-activity relationships of this compound analogs to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate their therapeutic potential into clinical applications.
References
Technical Guide: Spectroscopic and Synthetic Profile of 8-Methoxyquinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document presents a proposed synthetic pathway and predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous structures. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel quinoxaline derivatives.
Proposed Synthesis of this compound
The synthesis of quinoxalines is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the targeted synthesis of this compound, a plausible route involves the reaction of 3,4-diaminoanisole with glyoxal.
Experimental Protocol: Proposed Synthesis
Materials:
-
3,4-diaminoanisole
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminoanisole in ethanol.
-
Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid. Subsequently, add 1.1 equivalents of a 40% aqueous glyoxal solution dropwise while stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | d | 1H | H-2 or H-3 |
| ~8.7 - 8.9 | d | 1H | H-3 or H-2 |
| ~7.5 - 7.7 | d | 1H | H-6 |
| ~7.0 - 7.2 | d | 1H | H-7 |
| ~9.5 - 10.5 | s (br) | 1H | OH |
| ~4.0 | s | 3H | OCH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-8a |
| ~145 - 150 | C-5a |
| ~140 - 145 | C-2 & C-3 |
| ~135 - 140 | C-8 |
| ~130 - 135 | C-4a |
| ~115 - 120 | C-6 |
| ~105 - 110 | C-7 |
| ~55 - 60 | OCH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200 - 3500 | O-H stretch (phenolic) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2850 - 2950 | C-H stretch (methyl) |
| 1600 - 1650 | C=N stretch (quinoxaline) |
| 1450 - 1550 | C=C stretch (aromatic) |
| 1200 - 1300 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M]+• | Molecular Ion |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-CO]+ | Loss of carbon monoxide |
| [M-N₂]+ | Loss of nitrogen |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the structural elucidation of a target molecule.
Disclaimer
The spectroscopic data presented in this document are predicted values and should be used as a reference for the identification and characterization of this compound. Experimental verification is necessary to confirm these findings. The proposed synthetic protocol is based on established chemical literature for similar compounds and may require optimization for the specific synthesis of the title compound.
Potential Therapeutic Targets of 8-Methoxyquinoxalin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline Derivatives as Therapeutic Agents
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for a wide array of therapeutic applications. The biological versatility of the quinoxaline core is attributed to its ability to interact with a diverse range of biomolecular targets, including enzymes, receptors, and nucleic acids.
The therapeutic landscape of quinoxaline derivatives is extensive, with documented efficacy in preclinical and, in some cases, clinical settings for conditions including:
-
Oncology: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.
-
Infectious Diseases: Activity against viral, bacterial, fungal, and parasitic pathogens.
-
Inflammatory Disorders: Modulation of inflammatory pathways.
-
Neurological Conditions: Potential applications in neurodegenerative diseases and as anticonvulsant agents.
The specific biological activity of a quinoxaline derivative is intricately linked to the nature and position of its substituents. The presence of an electron-donating methoxy group at the 8-position and a hydroxyl group at the 5-position on the quinoxaline ring of 8-Methoxyquinoxalin-5-ol suggests the potential for unique interactions with biological targets, warranting dedicated investigation.
Postulated Therapeutic Targets Based on Quinoxaline Scaffolds
Based on extensive research into the mechanism of action of various quinoxaline derivatives, several key biological pathways and molecular targets have been identified. These represent the most probable areas of investigation for elucidating the therapeutic potential of this compound.
Kinase Inhibition
A significant number of quinoxaline derivatives have been characterized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxaline-based compounds have been shown to be effective VEGFR-2 inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been identified as inhibitors of CDK1, CDK2, CDK4, and CDK6.
-
PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and quinoxaline-based inhibitors of this pathway have shown promise.
-
Inhibitor of nuclear factor kappa B kinase beta (IKKβ): IKKβ is a key kinase in the NF-κB signaling pathway, which is involved in inflammation and cancer. Quinoxaline urea analogs have been identified as inhibitors of IKKβ phosphorylation.
Viral Proteins
The structural features of the quinoxaline scaffold make it a suitable candidate for targeting viral proteins.
-
Influenza NS1 Protein: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor. Certain quinoxaline derivatives have been proposed as potential inhibitors of NS1.
-
Coronavirus Nucleocapsid Protein: The nucleocapsid (N) protein of coronaviruses is essential for viral replication and packaging. Quinoxaline-based compounds have been investigated for their ability to interfere with the function of the N protein.
Quantitative Data on Bioactive Quinoxaline Derivatives
The following tables summarize the biological activities of various quinoxaline derivatives, providing a reference for the potential potency of novel analogs like this compound.
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Quinoxaline Urea Analog | IKKβ Phosphorylation Inhibition | ~2.5-fold more potent than parent | [1] |
| Quinoxaline-based VEGFR-2 Inhibitors | VEGFR-2 Kinase Activity | Varies with substitution | [2] |
| Quinoxaline-imidazole derivatives | Melanoma cells (A375) | IC50 = 3 nM | [3] |
| Benzoxazole-substituted Quinoxalines | Gastric Cancer Cells (MGC-803) | IC50 = 1.49 ± 0.18 μM | [3] |
Experimental Protocols for Target Validation and Characterization
The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound.
General Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound) at various concentrations.
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and buffer is prepared.
-
The test compound is added to the reaction mixture and incubated for a specified time.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, Lance®, or HTRF®).
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines relevant to the hypothesized targets (e.g., endothelial cells for VEGFR-2, various cancer lines for CDKs and PI3K/AKT/mTOR).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the investigation of this compound.
Caption: A generalized workflow for identifying and optimizing a novel therapeutic compound.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for quinoxaline derivatives.
Caption: A simplified workflow for identifying the molecular target of a bioactive compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive body of research on quinoxaline derivatives provides a strong foundation for future investigations. The presence of the 8-methoxy and 5-ol substituents offers the potential for novel interactions with biological targets, possibly leading to enhanced potency, selectivity, or a unique pharmacological profile.
Future research should focus on a systematic evaluation of this compound against a panel of kinases and in various cellular assays to identify its primary biological activities. Subsequent target deconvolution studies will be crucial to elucidate its precise mechanism of action. The insights gained from such studies will be instrumental in determining the therapeutic potential of this specific quinoxaline derivative and guiding its further development as a potential therapeutic agent.
References
8-Methoxyquinoxalin-5-ol: An Obscure Compound with Limited Available Data
Researchers, scientists, and drug development professionals exploring the landscape of quinoxaline derivatives will find a notable scarcity of public information regarding the discovery, history, and specific properties of 8-Methoxyquinoxalin-5-ol. Despite extensive searches of chemical databases and scientific literature, this particular compound remains largely undocumented, suggesting it is either a novel, yet-to-be-characterized molecule, a rarely synthesized intermediate, or a misnomer in some contexts.
While the core quinoxaline structure is a well-established pharmacophore present in numerous biologically active compounds, the specific substitution pattern of a methoxy group at the 8-position and a hydroxyl group at the 5-position of the quinoxaline ring does not appear in readily accessible scientific reports.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. The diverse pharmacological profiles of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors.
Challenges in Elucidating the History and Synthesis of this compound
The absence of specific literature on this compound makes it impossible to provide a detailed historical account of its discovery or established experimental protocols for its synthesis. Typically, the synthesis of substituted quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. The specific starting materials required for the synthesis of this compound would likely be a substituted 1,2-diaminobenzene and a suitable dicarbonyl compound, though no documented procedures have been found.
Future Directions
Given the current lack of information, any researcher interested in this compound would be venturing into novel scientific territory. The initial steps would involve designing a synthetic route, characterizing the compound to confirm its structure, and then undertaking a comprehensive evaluation of its physicochemical properties and biological activities. Such an investigation could potentially reveal novel pharmacological properties and contribute valuable data to the field of medicinal chemistry.
Due to the absence of specific data for this compound, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams. Researchers are encouraged to investigate the broader class of quinoxaline derivatives to understand potential synthetic strategies and biological activities that could be relevant to this underexplored compound.
An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methoxyquinoxalin-5-ol is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] A thorough understanding of the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, delivery, and in vivo performance. This technical guide outlines the theoretical considerations for the solubility and stability of this compound and provides detailed experimental protocols for their determination.
Predicted Physicochemical Properties and General Considerations for Quinoxalines
The structure of this compound, featuring both a methoxy and a hydroxyl group on the benzene ring fused to a pyrazine ring, suggests it is a polar molecule. The presence of the hydroxyl group may allow for pH-dependent solubility, with increased solubility in alkaline solutions due to deprotonation. The nitrogen atoms in the pyrazine ring are weakly basic.[5]
Quinoxaline rings are generally stable but can be susceptible to degradation under certain conditions. For instance, some quinoxaline derivatives have been shown to be vulnerable to tautomerization in their reduced form under alkaline conditions.[6] The pyrazine ring in quinoxalines is generally resistant to oxidative attack, though side chains can be oxidized to carboxylic acids.[7]
Experimental Protocols for Solubility Determination
A standardized approach to determining the solubility of this compound in various solvents is crucial for preclinical development. The following protocols are adapted from standard laboratory procedures for organic compounds.[8][9][10][11]
Materials and Reagents
-
This compound (solid)
-
A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), n-hexane)
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Equilibrium Solubility (Shake-Flask Method)
This method determines the saturation solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent or buffer.
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C and 37 °C) to allow for equilibration. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.
-
After equilibration, visually inspect the vials to ensure an excess of solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Kinetic Solubility
This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often in DMSO, upon dilution into an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a series of aqueous buffers of different pH values in a multi-well plate.
-
Allow the solutions to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound by HPLC after filtration or centrifugation.
Data Presentation:
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Equilibrium | ||
| pH 2.0 Buffer | 25 | Equilibrium | ||
| pH 7.4 Buffer | 25 | Equilibrium | ||
| Ethanol | 25 | Equilibrium | ||
| DMSO | 25 | Equilibrium | ||
| pH 7.4 Buffer | 25 | Kinetic |
Experimental Protocols for Stability Assessment
Stability testing is essential to determine the re-test period or shelf life of a substance and is guided by international standards such as the ICH guidelines.[12][13]
Forced Degradation Studies
Forced degradation (or stress testing) helps to identify potential degradation products and establish degradation pathways.
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Expose the solutions to a variety of stress conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Identify and characterize major degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Long-Term Stability Studies
These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.
Methodology:
-
Store samples of this compound in containers that simulate the proposed packaging for storage and distribution.
-
Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for relevant attributes such as appearance, assay, and degradation products.
Data Presentation:
The results of stability studies should be presented in a tabular format, showing the change in critical quality attributes over time and under different conditions.
| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 25 °C/60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 40 °C/75% RH | 0 | |||
| 3 | ||||
| 6 |
Visualizations of Experimental Workflows
Diagram of the Equilibrium Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Diagram of the Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. www3.paho.org [www3.paho.org]
Methodological & Application
Application Notes and Protocols for 8-Methoxyquinoxalin-5-ol in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 8-Methoxyquinoxalin-5-ol. The protocols outlined below are based on established methods for testing quinoxaline derivatives, a class of compounds known for their broad-spectrum biological activities.[1][2][3][4]
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The antimicrobial potential of these compounds often stems from their unique chemical structure. This document details the standardized assays to determine the antimicrobial efficacy of this compound against a panel of clinically relevant microbial strains.
Potential Mechanism of Action
While the specific mechanism of this compound is yet to be elucidated, related compounds such as 8-hydroxyquinolines are known to exert their antimicrobial effects through metal ion chelation.[5][6] These compounds can disrupt essential metallic homeostasis in microbial cells by binding to metal ions like iron, zinc, and manganese, which are crucial cofactors for many enzymes involved in cellular respiration and DNA replication. This chelation can lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[5]
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Preparation of Test Compound and Microbial Inoculum
Stock Solution Preparation:
-
Prepare a stock solution of this compound by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 10 mg/mL.[2]
-
Ensure the compound is fully dissolved. Further dilutions should be made in the appropriate broth or agar medium.
Microbial Inoculum Preparation:
-
Streak the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) on nutrient agar plates and fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
Prepare a microbial suspension by picking a few colonies and suspending them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
Agar Disc Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Spread 0.1 mL of the prepared microbial inoculum evenly over the surface of the agar plates.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the this compound solution (e.g., 50 µ g/disc ).[2]
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[2]
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.[2]
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits visible microbial growth.
Protocol:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: QuinoxaFluor-M85, a Novel Fluorescent Probe for Cellular Imaging
Introduction
QuinoxaFluor-M85 is a novel, hypothetical quinoxaline-based small molecule fluorescent probe designed for the visualization of specific cellular compartments or processes in live-cell imaging. Its methoxy and hydroxyl substitutions are postulated to contribute to its photophysical properties and cellular uptake. These application notes provide an overview of its potential applications and a general protocol for its use in fluorescence microscopy.
Potential Applications
-
Live-Cell Imaging of Cellular Structures: Based on its hypothetical chemical structure, QuinoxaFluor-M85 may preferentially accumulate in specific organelles, enabling their visualization in real-time.
-
Investigating Drug-Induced Cellular Stress: Changes in the fluorescence intensity or localization of QuinoxaFluor-M85 upon drug treatment could serve as an indicator of cellular stress or apoptosis.
-
High-Content Screening: The probe's potential for live-cell staining makes it a candidate for high-content screening assays to identify compounds that modulate specific cellular pathways.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of QuinoxaFluor-M85. These values are provided as an example and would need to be experimentally determined for any new fluorescent probe.
| Property | Value (Hypothetical) |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 525 nm |
| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.60 |
| Photostability | Moderate |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocols
1. General Protocol for Live-Cell Staining with QuinoxaFluor-M85
This protocol provides a general guideline for staining live cells with a novel fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental condition.
Materials:
-
QuinoxaFluor-M85 stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on imaging-compatible plates or slides (e.g., 8-well µ-Slides)[1]
-
Phosphate-buffered saline (PBS)
-
Optional: Hoechst 33342 or other nuclear counterstain
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of imaging.
-
Probe Preparation: Prepare a working solution of QuinoxaFluor-M85 in pre-warmed live-cell imaging medium. The optimal concentration should be determined by titration (e.g., starting with a range of 1-10 µM).
-
Cell Staining:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the QuinoxaFluor-M85 working solution to the cells.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will vary depending on the cell type and probe uptake kinetics.
-
-
Washing (Optional): For probes with high background fluorescence, a wash step may be necessary. Remove the staining solution and wash the cells gently with pre-warmed imaging medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission spectra (hypothetically, Ex: 488 nm, Em: 525 nm). For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.[2]
2. Protocol for Investigating Drug-Induced Cellular Stress
This protocol describes how a novel fluorescent probe could be used to assess changes in cellular health in response to a test compound.
Materials:
-
Cells stained with QuinoxaFluor-M85 (as described above)
-
Test compound stock solution
-
Positive control for cellular stress (e.g., Staurosporine for apoptosis)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Preparation: Stain cells with QuinoxaFluor-M85 as described in the general protocol.
-
Compound Addition:
-
Prepare dilutions of the test compound, positive control, and negative control in pre-warmed imaging medium.
-
Add the respective solutions to the stained cells.
-
-
Time-Lapse Imaging:
-
Place the imaging plate on a microscope stage incubator to maintain optimal temperature, humidity, and CO₂ levels.[2]
-
Acquire images at regular intervals (e.g., every 15 minutes for 4-24 hours).
-
-
Data Analysis:
-
Quantify changes in fluorescence intensity, distribution, or cellular morphology over time for each treatment condition.
-
Compare the effects of the test compound to the positive and negative controls.
-
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Hypothetical signaling pathway for drug screening.
References
Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols and application notes for the preparation of 8-Methoxyquinoxalin-5-ol and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The this compound scaffold, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. The synthesis of these compounds typically involves the construction of the quinoxaline ring system from appropriately substituted precursors, followed by functional group manipulations. This document outlines two primary synthetic strategies for obtaining this compound derivatives.
Synthetic Strategies
Two plausible synthetic routes for the preparation of this compound are presented below. These strategies are based on established chemical principles for quinoxaline synthesis.
Strategy 1: Convergent Synthesis via a Substituted o-Phenylenediamine
This approach involves the synthesis of a key intermediate, 1,2-diamino-3-hydroxy-5-methoxybenzene, followed by its condensation with a 1,2-dicarbonyl compound to form the quinoxaline ring.
Strategy 2: Linear Synthesis with Late-Stage Functionalization
This strategy begins with a more readily available o-phenylenediamine to construct the quinoxaline core, followed by the introduction of the hydroxyl group at the 5-position in a later step.
Experimental Protocols
Strategy 1: Convergent Synthesis
Step 1a: Synthesis of 2-Amino-4-methoxyphenol
This procedure outlines the reduction of 4-methoxy-2-nitrophenol to the corresponding aminophenol.
-
Reaction:
-
Reagents and Materials:
-
4-Methoxy-2-nitrophenol
-
Ethanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Isopropyl alcohol
-
-
Procedure:
-
Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) in a hydrogenation vessel.
-
Add 5% Pd/C catalyst (e.g., 550 mg).
-
Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).
-
Remove the catalyst by filtration.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[1]
-
-
Expected Yield: ~93%[1]
Step 1b: Synthesis of 1,2-Diamino-3-hydroxy-5-methoxybenzene (Hypothetical)
This step involves the introduction of a second amino group ortho to the existing amino group in 2-amino-4-methoxyphenol. This is a challenging transformation and may require significant optimization. A potential approach is outlined below.
-
Reaction:
-
Reagents and Materials (Proposed):
-
2-Amino-4-methoxyphenol
-
A suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid, or a nitrating agent followed by reduction)
-
Appropriate solvent and catalyst system
-
-
General Considerations:
-
The direct amination of phenols or anilines can be challenging due to issues with regioselectivity and reactivity.
-
A multi-step approach involving protection of the existing functional groups, followed by nitration and subsequent reduction, may be more feasible. This would involve:
-
Protection of the amino and hydroxyl groups of 2-amino-4-methoxyphenol.
-
Nitration at the 6-position.
-
Reduction of the nitro group to an amino group.
-
Deprotection of the amino and hydroxyl groups.
-
-
Step 1c: Synthesis of this compound
This final step involves the condensation of the diamine with glyoxal to form the quinoxaline ring.
-
Reaction:
-
Reagents and Materials:
-
1,2-Diamino-3-hydroxy-5-methoxybenzene
-
Glyoxal (40% aqueous solution)
-
Ethanol or a similar solvent
-
-
Procedure:
-
Dissolve 1,2-diamino-3-hydroxy-5-methoxybenzene in a suitable solvent such as ethanol.
-
Add an equimolar amount of glyoxal solution dropwise to the stirred solution of the diamine.
-
The reaction is often exothermic and may proceed at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction after solvent removal.
-
Purify the crude product by recrystallization or column chromatography.
-
Strategy 2: Linear Synthesis with Late-Stage Functionalization
Step 2a: Synthesis of 7-Methoxyquinoxaline
This step involves the condensation of a commercially available diamine with glyoxal.
-
Reaction:
-
Reagents and Materials:
-
4-Methoxy-o-phenylenediamine (3,4-Diaminoanisole)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
-
Procedure:
-
Dissolve 4-methoxy-o-phenylenediamine in ethanol.
-
Add an equimolar amount of glyoxal solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Isolate and purify the product as described in Step 1c.
-
Step 2b: Synthesis of this compound via Photochemical Hydroxylation
This step utilizes a photochemical reaction to introduce the hydroxyl group at the 5-position.
-
Reaction:
-
Reagents and Materials:
-
7-Methoxyquinoxaline
-
Aqueous acidic solution (e.g., dilute sulfuric acid)
-
UV light source
-
-
Procedure:
-
Dissolve 7-methoxyquinoxaline in an acidic aqueous solution.
-
Irradiate the solution with a suitable UV light source under anaerobic conditions.
-
Monitor the reaction for the formation of the hydroxylated product.
-
Isolate and purify the product using standard techniques.
-
Alternative Step 2b: Synthesis via a Quinoxaline-5,8-dione Intermediate
This alternative involves the formation and subsequent selective reduction of a quinoxaline-dione.
-
Sub-step 2b-1: Synthesis of 7-Methoxyquinoxaline-5,8-dione
-
This would likely involve the oxidation of 7-methoxyquinoxaline.
-
-
Sub-step 2b-2: Selective Reduction to this compound
-
Reaction:
-
Reagents and Materials (Proposed):
-
7-Methoxyquinoxaline-5,8-dione
-
A selective reducing agent (e.g., sodium borohydride under controlled conditions, or other chemoselective ketone reducing agents).
-
Appropriate solvent
-
-
Procedure:
-
Dissolve the quinoxaline-dione in a suitable solvent.
-
Treat the solution with a selective reducing agent at a controlled temperature.
-
Monitor the reaction to favor the reduction of the 5-keto group.
-
Work up the reaction and purify the desired product.
-
-
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.14 | Starting Material | |
| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | Step 1a | |
| 4-Methoxy-o-phenylenediamine | C₇H₁₀N₂O | 138.17 | Starting Material | |
| 7-Methoxyquinoxaline | C₉H₈N₂O | 160.17 | Step 2a | |
| This compound | C₉H₈N₂O₂ | 176.17 | Final Product |
Mandatory Visualizations
Experimental Workflow: Strategy 1
Caption: Convergent synthesis of this compound.
Experimental Workflow: Strategy 2
Caption: Linear synthesis of this compound.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Hydrogenation reactions should be carried out with appropriate safety measures and equipment.
-
Photochemical reactions require appropriate shielding from UV light.
Conclusion
The synthesis of this compound derivatives can be approached through multiple synthetic routes. The convergent strategy offers a direct approach if the key diamino intermediate can be efficiently synthesized. The linear strategy provides flexibility, with the key challenge being the regioselective introduction of the 5-hydroxyl group. The protocols and workflows provided in this document serve as a guide for researchers to develop and optimize the synthesis of these valuable compounds for further investigation in drug discovery and development programs.
References
Application Note: 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor
Topic: The Use of 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor
Audience: Researchers, scientists, and drug development professionals.
Notice: Following a comprehensive review of available scientific literature and databases, no specific information was found regarding the application of this compound as a metal ion sensor. The synthesis, properties, and utility of this particular compound in the context of metal ion detection have not been documented in the reviewed sources.
However, the quinoxaline scaffold, to which this compound belongs, is a well-known fluorophore and has been incorporated into various chemosensors. Quinoxaline derivatives have shown promise in the detection of both metal cations and anions.[1][2][3][4][5][6][7] The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as an effective complexing agent for metal ions.[2]
Given the absence of specific data for this compound, this document will provide a general overview of the potential mechanism and a hypothetical experimental protocol based on the known properties of similar quinoxaline-based sensors. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel metal ion sensor.
Proposed Principle of Operation
It is hypothesized that this compound could function as a "turn-on" or "turn-off" fluorescent sensor upon binding to a metal ion. The sensing mechanism would likely involve the formation of a coordination complex between the metal ion and the nitrogen atoms of the quinoxaline ring, as well as the hydroxyl group at the 5-position. This interaction could alter the electronic properties of the molecule, leading to a change in its photophysical characteristics, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity (quenching or enhancement).
A potential signaling pathway for metal ion detection using a generic quinoxaline-based sensor is illustrated below.
Caption: Hypothetical signaling pathway for a quinoxaline-based sensor.
Hypothetical Experimental Protocol
This protocol outlines a general procedure for evaluating the potential of this compound as a fluorescent metal ion sensor.
Materials and Reagents
-
This compound (synthesis required as not commercially available for this application)
-
A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.)[3][4]
-
Organic solvent (e.g., acetonitrile, DMSO)[3]
-
Deionized water
-
Buffer solutions for pH control
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorometer
-
pH meter
-
Standard laboratory glassware
Experimental Workflow
The following diagram outlines the proposed experimental workflow for screening this compound as a metal ion sensor.
Caption: Proposed experimental workflow for sensor evaluation.
Detailed Methodologies
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in acetonitrile).
-
Prepare stock solutions of various metal salts in deionized water or the same organic solvent (e.g., 10 mM).
-
-
Preliminary Screening:
-
In a series of cuvettes, add the sensor solution to a final concentration of 10 µM.
-
To each cuvette, add a different metal ion solution to a final concentration of 100 µM.
-
Record the UV-Vis absorption and fluorescence emission spectra for each sample.
-
A significant change in the spectra in the presence of a particular metal ion would indicate a potential sensing event.
-
-
Selectivity Studies:
-
Perform competitive binding experiments by adding the identified target metal ion to the sensor solution in the presence of other potentially interfering metal ions.
-
Monitor the spectral changes to determine the selectivity of the sensor.
-
-
Titration Experiments:
-
To a solution of the sensor (e.g., 10 µM), incrementally add small aliquots of the target metal ion solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding stoichiometry and association constant.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Data Presentation
Should experimental data be generated, it should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Photophysical Properties of this compound and its Metal Complex.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Value | Value | Value |
| [Sensor + Metal Ion] Complex | Value | Value | Value |
Table 2: Hypothetical Sensing Performance of this compound.
| Parameter | Value |
| Target Metal Ion | Ion |
| Linear Range | Concentration Range |
| Limit of Detection (LOD) | Concentration |
| Binding Constant (Ka) | Value |
| Selectivity | List of non-interfering ions |
Conclusion
While there is no existing research on this compound as a metal ion sensor, its chemical structure suggests potential for this application. The quinoxaline core provides a fluorescent signaling unit and potential metal binding sites. The hypothetical protocols and workflows presented here offer a starting point for researchers to investigate the sensing capabilities of this novel compound. Further experimental validation is required to determine its efficacy and performance characteristics.
References
- 1. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 5. Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Visible light sensing of ions by a cyanoquinoxaline 1,4-dioxide-based probe and its applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Evaluation of 8-Methoxyquinoxalin-5-ol as a Potential Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-cancer properties. This application note details the experimental setup for testing the in vitro efficacy of a novel compound, 8-Methoxyquinoxalin-5-ol, in a cancer cell culture model. The described protocols provide a comprehensive framework for assessing the compound's effects on cell viability, apoptosis, cell cycle progression, and its mechanism of action through the PI3K/Akt signaling pathway.
Hypothetical Mechanism of Action
For the purpose of this application note, it is hypothesized that this compound exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound is expected to induce apoptosis and cause cell cycle arrest in cancer cells.
8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxyquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and organic synthesis. The inherent properties of this bicyclic heteroaromatic compound, particularly its ability to chelate metal ions, have positioned it as a valuable building block for the development of novel therapeutic agents.[1] The versatile reactivity of the 8-hydroxyquinoline core allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This document provides an overview of the applications of 8-hydroxyquinoline in organic synthesis, with a focus on its use in constructing molecules with anticancer and neuroprotective activities. Detailed experimental protocols for key synthetic transformations are also provided.
Synthetic Applications
The 8-hydroxyquinoline scaffold can be synthesized through various methods, with the Skraup synthesis being a classical and industrially relevant approach.[2] Furthermore, the functionalization of the pre-formed 8-hydroxyquinoline core is a common strategy to generate diverse libraries of compounds. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the introduction of aryl and amino substituents, respectively.[3]
General Synthetic Workflow
A general workflow for the synthesis of a diverse library of 8-hydroxyquinoline derivatives is depicted below. This workflow highlights the key steps of core synthesis followed by diversification through cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Synthesis
This protocol describes a method for the synthesis of the core 8-hydroxyquinoline scaffold with improved yield and purity.[2]
Materials:
-
o-Aminophenol
-
Anhydrous glycerol
-
o-Nitrophenol
-
Nickel(II) oxide
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
40% Sodium hydroxide solution
-
Ethanol
Procedure:
-
Catalyst Preparation:
-
In a reaction vessel, combine nickel(II) oxide (2-3 g/L) and glacial acetic acid.
-
Slowly add concentrated sulfuric acid (0.3-0.5 g/L) while stirring.
-
Continue stirring for 1 hour to obtain the catalyst.
-
-
Reaction:
-
To a separate reaction vessel, add 1 mol of o-aminophenol, 1.5 mol of anhydrous glycerol, and 1 mol of o-nitrophenol.
-
Stir the mixture vigorously and add 10 mL of the prepared catalyst.
-
Maintain the reaction temperature at 70°C and stir for 5 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and adjust the pH to 7 using a 40% sodium hydroxide solution.
-
Perform distillation to obtain crude 8-hydroxyquinoline.
-
Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline.
-
Expected Yield: 85.2%[2] Purity: 95%[2]
Protocol 2: Synthesis of 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Buchwald-Hartwig Amination
This protocol details the synthesis of N-aryl substituted 8-hydroxyquinolines, a class of compounds with potential applications in materials science and medicinal chemistry.[4]
Materials:
-
8-(Benzyloxy)-5-bromoquinoline
-
Aniline derivative (e.g., N-methylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Biphenyl)di-tert-butylphosphine (Johnphos, L3)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Toluene (anhydrous)
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Buchwald-Hartwig Amination:
-
In an oven-dried vessel under an argon atmosphere, add 8-(benzyloxy)-5-bromoquinoline (200 mg, 0.64 mmol), Pd(OAc)₂ (7.15 mg, 0.032 mmol, 5 mol%), and Johnphos (19.37 mg, 0.064 mmol, 10 mol%).
-
Add sodium tert-butoxide (76.5 mg, 0.80 mmol) and the aniline derivative (e.g., N-methylaniline, 0.086 mL, 0.80 mmol).
-
Add anhydrous toluene and stir the reaction mixture in an oil bath at 110-120°C for 30 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of silica gel.
-
Evaporate the solvent under vacuum and purify the crude product by flash chromatography to yield the 5-(N-substituted-anilino)-8-benzyloxyquinoline.
-
-
Deprotection (Hydrogenolysis):
-
In a two-necked round-bottom flask, dissolve the 5-(N-substituted-anilino)-8-benzyloxyquinoline in ethanol.
-
Add 10 wt% Pd/C (10 mg).
-
Stir the mixture under a hydrogen atmosphere and reflux for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel to remove the catalyst.
-
Evaporate the solvent to obtain the final 5-(N-substituted-anilino)-8-hydroxyquinoline.
-
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Aniline Derivative | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methylaniline | L3 (Johnphos) | 110-120 | 0.5 | 90 |
| 2 | 3-methoxyaniline | L3 (Johnphos) | 140-150 | 5-6 | 87 |
| 3 | Diphenylamine | L1 | 150 | 24 | 82 |
Data adapted from Omar, W. A. E., & Hormi, O. E. O. (2012).[4]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 8-Hydroxyquinoline Derivatives
This protocol provides a general method for the synthesis of aryl-substituted 8-hydroxyquinolines. The hydroxyl group of 8-hydroxyquinoline is typically protected prior to the coupling reaction.[3]
Materials:
-
Protected halo-8-hydroxyquinoline (e.g., 8-(benzyloxy)-5-bromoquinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/water mixture)
Procedure:
-
To a reaction flask, add the protected halo-8-hydroxyquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 3-5 mol%), and base (e.g., 2.0 equiv).
-
Add the solvent system (e.g., toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the hydroxyl group to obtain the final aryl-substituted 8-hydroxyquinoline.
Applications in Drug Discovery
Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes and the induction of apoptosis.[1] A variety of substituted 8-hydroxyquinolines have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.
Table of IC₅₀ Values for 8-Hydroxyquinoline Derivatives against Cancer Cell Lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 ± 0.034 | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5-25 | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 | [5] |
| 5,7-dichloro-8-hydroxyquinaldine copper complex | HCT116 (Colon) | >100 | [6] |
| 5,7-dibromo-8-hydroxyquinaldine copper complex | A2780 (Ovarian) | 1.8 ± 0.1 | [6] |
| 5-nitro-8-hydroxyquinoline oxovanadium(V) complex | HCT116 (Colon) | 3.5 ± 0.2 | [6] |
| 5-nitro-8-hydroxyquinoline oxovanadium(V) complex | A2780 (Ovarian) | 0.9 ± 0.1 | [6] |
| 2-(4-fluorostyryl)-9-bromotetrazolo[1,5-c]quinazoline | MCF-7 (Breast) | 62 | |
| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | TK-10 (Renal) | 0.62-7.72 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Neuroprotective Activity in Alzheimer's Disease
The dysregulation of metal ion homeostasis is a key factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions like copper, zinc, and iron, have been investigated as potential therapeutic agents to restore metal balance in the brain.[1] The proposed mechanism involves the chelation of excess metal ions, which in turn inhibits the metal-induced aggregation of amyloid-β (Aβ) peptides and reduces oxidative stress.
Conclusion
8-Hydroxyquinoline is a highly valuable and versatile building block in organic synthesis, offering a robust platform for the development of novel molecules with significant therapeutic potential. The synthetic methodologies outlined in this document, from the foundational Skraup synthesis to modern cross-coupling reactions, provide chemists with a powerful toolkit to create diverse libraries of 8-hydroxyquinoline derivatives. The demonstrated anticancer and neuroprotective activities of these compounds underscore the importance of this scaffold in drug discovery and development. Further exploration of the structure-activity relationships of 8-hydroxyquinoline derivatives will undoubtedly lead to the identification of new and improved drug candidates.
References
- 1. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiproliferative effect of vanadium complexes bearing 8-hydroxyquinoline-based ligands – the substituent effect - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring the Enzymatic Inhibition of a Putative Kinase by 8-Methoxyquinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This document provides detailed application notes and protocols for developing assays to measure the enzymatic inhibition of a putative tyrosine kinase by 8-Methoxyquinoxalin-5-ol. The following protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Target Enzyme Profile (Hypothetical)
For the context of these protocols, we will consider a hypothetical tyrosine kinase, hereafter referred to as "TK1".
-
Enzyme: Tyrosine Kinase 1 (TK1)
-
Substrate: A generic poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Cofactor: Adenosine triphosphate (ATP)
-
Reaction: TK1 catalyzes the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate.
Data Presentation
Table 1: IC50 Determination for this compound against TK1
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 70.1 |
| 250 | 85.4 |
| 500 | 92.3 |
| 1000 | 95.1 |
| IC50 (nM) | 51.2 |
Table 2: Kinetic Parameters of TK1 in the Presence of this compound
| Substrate Concentration (µM) | No Inhibitor (Vmax) | + 100 nM Inhibitor (Vmax) |
| 5 | 15.6 | 9.8 |
| 10 | 28.4 | 17.9 |
| 20 | 45.5 | 28.6 |
| 40 | 64.1 | 40.3 |
| 80 | 80.2 | 50.4 |
| Km (µM) | 22.5 | 22.6 |
| Vmax (relative units) | 100.5 | 63.1 |
| Inhibition Type | - | Non-competitive |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for TK1 Inhibition
This assay measures the decrease in NADH concentration, which is coupled to the production of ADP from the kinase reaction.[3][4] The decrease in absorbance at 340 nm is proportional to the kinase activity.
Materials:
-
Purified TK1 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare a reaction mixture containing assay buffer, Poly(Glu, Tyr) substrate (final concentration 0.2 mg/mL), PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), PK (final concentration 5 U/mL), and LDH (final concentration 7 U/mL).
-
Prepare the TK1 enzyme solution in assay buffer to the desired final concentration.
-
Prepare the ATP solution in assay buffer to the desired final concentration (e.g., at the Km for ATP).
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 85 µL of the reaction mixture to each well.
-
Add 10 µL of the TK1 enzyme solution to initiate the reaction.
-
Incubate the plate at 30°C for 10 minutes.
-
Start the kinase reaction by adding 10 µL of the ATP solution.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Assay for TK1 Inhibition
This protocol utilizes a fluorescence-based method to directly measure the amount of phosphorylated substrate.[5][6][7][8] This can be achieved using a specific antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter.
Materials:
-
Purified TK1 enzyme
-
Biotinylated Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Stop Buffer: 100 mM EDTA
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to a fluorophore (e.g., FITC)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare the TK1 enzyme solution in assay buffer.
-
Prepare the biotinylated Poly(Glu, Tyr) substrate and ATP solution in assay buffer.
-
-
Assay Protocol:
-
To the wells of a standard 96-well plate, add 5 µL of the serially diluted this compound or DMSO.
-
Add 10 µL of the TK1 enzyme solution.
-
Add 10 µL of the biotinylated substrate solution.
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of Stop Buffer.
-
Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the fluorescently labeled anti-phosphotyrosine antibody to each well and incubate for 60 minutes at room temperature in the dark.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Wash Buffer to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of TK1 and the point of inhibition by this compound.
Caption: Experimental workflow for the spectrophotometric enzyme inhibition assay.
Caption: Experimental workflow for the fluorescence-based enzyme inhibition assay.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for Conjugating 8-Methoxyquinoxalin-5-ol to Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methoxyquinoxalin-5-ol is a heterocyclic compound with potential applications in biomedical research and drug development. Its quinoxaline scaffold is found in various biologically active molecules. The ability to conjugate this molecule to biomolecules, such as proteins, peptides, and antibodies, opens avenues for developing novel therapeutics, diagnostic agents, and research tools. The presence of a hydroxyl group on the quinoxaline ring provides a key handle for covalent modification and subsequent bioconjugation.
These application notes provide an overview of potential strategies and detailed protocols for conjugating this compound to biomolecules. The described methods are based on established bioconjugation chemistries for phenolic compounds and offer a starting point for developing specific conjugation procedures.
Overview of Conjugation Strategies
The primary functional group on this compound available for conjugation is the phenolic hydroxyl group (-OH). This group is not inherently reactive towards common functional groups on biomolecules like amines (-NH2) and thiols (-SH). Therefore, an activation step is typically required to convert the hydroxyl group into a more reactive species or to introduce a linker with a reactive functional group.
Two main strategies are proposed:
-
Strategy A: Activation of the Hydroxyl Group. The hydroxyl group can be activated to react directly with nucleophilic groups on biomolecules.
-
Strategy B: Functionalization of the Quinoxaline Ring. The quinoxaline scaffold can be modified to introduce a more reactive functional group for bioconjugation.
The choice of strategy will depend on the desired stability of the resulting linkage, the specific biomolecule being conjugated, and the available chemical expertise.
Experimental Protocols
Strategy A: Activation of the Hydroxyl Group for Conjugation to Amine Residues
This protocol describes the activation of the 5-hydroxyl group of this compound using N,N'-Disuccinimidyl Carbonate (DSC) to form a reactive NHS-ester intermediate, which can then react with primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction vials and standard laboratory glassware
Protocol:
Step 1: Activation of this compound with DSC
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DSC (1.2 equivalents) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Conjugation to the Protein
-
Prepare the protein solution in a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0). The buffer should be free of primary amines.
-
Once the activation reaction is complete, add the activated this compound solution dropwise to the protein solution with gentle stirring. A typical molar ratio of activated compound to protein is 10:1 to 20:1, but this should be optimized for the specific protein.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
Step 3: Purification of the Conjugate
-
Remove the unreacted small molecules and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated column with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, which will elute in the void volume.
-
Pool the fractions containing the conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Workflow for Amine Conjugation:
Caption: Workflow for conjugating this compound to protein amines.
Strategy B: Functionalization with a Maleimide Moiety for Thiol Conjugation
This protocol describes the introduction of a maleimide group to this compound, which can then specifically react with thiol groups (e.g., cysteine residues) on a biomolecule.
Materials:
-
This compound
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Biomolecule with free thiol groups in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if thiols are oxidized
-
Purification supplies as in Protocol 3.1
Protocol:
Step 1: Synthesis of 8-Methoxyquinoxalin-5-yl 3-maleimidopropanoate
-
Dissolve this compound (1 equivalent) and 3-maleimidopropionic acid (1.1 equivalents) in anhydrous DMF.
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the formation of the maleimide-functionalized quinoxaline by HPLC or LC-MS.
-
Purify the product by column chromatography on silica gel.
Step 2: Conjugation to the Thiol-Containing Biomolecule
-
Ensure the biomolecule has free, reduced thiol groups. If necessary, treat with a reducing agent like TCEP and subsequently remove the excess reducing agent.
-
Dissolve the purified maleimide-functionalized this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add the maleimide-reagent solution to the biomolecule solution in a thiol-conjugation buffer (e.g., PBS, 1 mM EDTA, pH 7.0). A molar excess of 5-10 fold of the maleimide reagent over the biomolecule is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a thiol-containing small molecule (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM.
Step 3: Purification of the Conjugate
-
Purify the conjugate using size-exclusion chromatography as described in Protocol 3.1.
Workflow for Thiol Conjugation:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxyquinoxalin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methoxyquinoxalin-5-ol synthesis.
FAQs: General Questions
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and common synthetic strategy for this compound is the cyclocondensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, this would involve the reaction of 2,3-diamino-4-methoxyphenol with glyoxal or a glyoxal equivalent.
Q2: What are the key challenges in the synthesis of substituted quinoxalines like this compound?
A2: Common challenges include:
-
Low Yields: Often due to side reactions, incomplete reactions, or purification losses.
-
Harsh Reaction Conditions: Many traditional methods require high temperatures and strong acids, which can lead to degradation of starting materials and products.[1][2]
-
Formation of Isomers: With unsymmetrical starting materials, the formation of regioisomers is a possibility, complicating purification.
-
Oxidation of Phenolic Groups: The hydroxyl group in the starting material or product can be sensitive to oxidation, especially under harsh conditions.
Troubleshooting Guide: Low Yield of this compound
This guide addresses potential issues in a proposed synthesis of this compound via the cyclocondensation of 2,3-diamino-4-methoxyphenol and glyoxal.
Experimental Workflow
References
troubleshooting common problems in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes?
Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires high temperatures and strong acid catalysts, which can lead to degradation of starting materials or products.[1][2] Common issues include:
-
Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or inappropriate catalyst can significantly impact yield.[2][3]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to side reactions.
-
Side Reactions: The formation of undesired side products can consume reactants and reduce the yield of the desired quinoxaline.
-
Product Degradation: The product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[2]
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
The formation of multiple products, often isomers, is a common issue, particularly when using substituted o-phenylenediamines.[4]
-
Regioselectivity: In reactions involving unsymmetrical 1,2-diamines, the two amino groups may have different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence this selectivity.
-
Side Reactions: Depending on the substrates and conditions, various side reactions can occur. For instance, in the Beirut reaction for synthesizing quinoxaline-N,N'-dioxides, the reaction of monosubstituted benzofuroxans can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides due to tautomeric equilibrium.[5][6]
Q3: The purification of my quinoxaline product is proving difficult. What are some common challenges and solutions?
Purification of quinoxalines can be challenging due to the presence of closely related impurities or isomers.
-
Isomeric Separation: Separating regioisomers can be difficult due to their similar physical properties. Careful selection of chromatographic conditions (e.g., column packing, eluent system) is often necessary.
-
Removal of Catalysts: If a homogeneous catalyst is used, its removal from the reaction mixture can be problematic. Using a heterogeneous or recyclable catalyst can simplify the workup procedure.[7]
-
Product Solubility: Quinoxalines have varying solubilities depending on their substitution. Finding a suitable solvent for crystallization or chromatography is key.
Troubleshooting Guides
Problem 1: Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps, summarized in the workflow diagram below.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Methodologies:
-
Starting Material Purity:
-
Protocol: Before starting the synthesis, purify the o-phenylenediamine and the dicarbonyl compound. o-Phenylenediamines can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation. Dicarbonyl compounds can be purified by recrystallization or column chromatography.
-
-
Optimization of Reaction Conditions:
-
Protocol: Systematically vary the reaction parameters. For a typical condensation reaction, you can set up parallel reactions to test different solvents (e.g., ethanol, acetic acid, toluene, or green solvents like water or hexafluoroisopropanol (HFIP)).[2][8] Vary the temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Quantitative Data Summary:
The choice of catalyst and solvent can have a significant impact on the reaction yield and time. Below is a comparison of different catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 2 h | 0 | [1] |
| AlCuMoVP | Toluene | 25 | 120 min | 92 | [1] |
| Pyridine (10 mol%) | THF | Room Temp. | 2 h | Excellent | [9] |
| TiO2-Pr-SO3H (10 mg) | EtOH | Room Temp. | 10 min | 95 | [2] |
| CAN (catalytic) | Water | Not specified | 20 min | High | [2] |
| HFIP | None | Room Temp. | 1 h | 95 | [2] |
Problem 2: Formation of Isomeric Mixtures
When using unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is a common challenge.
Caption: Logical steps for addressing isomer formation.
Experimental Protocols:
-
Controlling Regioselectivity:
-
Protocol: To control the regioselectivity, you can attempt the reaction at a lower temperature, which may favor the kinetically controlled product. Alternatively, screening different catalysts (both acidic and basic) can help identify conditions that favor the formation of one isomer over the other. In some cases, protecting one of the amino groups of the diamine, performing the cyclization, and then deprotecting can provide a single isomer.
-
Problem 3: Reaction Stalls or is Incomplete
An incomplete reaction can be due to several factors, from reagent stoichiometry to catalyst deactivation.
Experimental Workflow:
Caption: Workflow for troubleshooting an incomplete reaction.
Detailed Methodologies:
-
Microwave-Assisted Synthesis:
-
Protocol: For reactions that are sluggish at conventional heating, microwave irradiation can be a powerful tool to accelerate the reaction.[3] A typical procedure involves placing the reactants and a suitable solvent (if necessary) in a sealed microwave vessel and irradiating at a set temperature for a short period (e.g., 5-30 minutes). The reaction progress should be monitored carefully to avoid decomposition. Microwave synthesis has been shown to be effective, though yields may still require optimization.[3]
-
This technical support guide provides a starting point for troubleshooting common issues in quinoxaline synthesis. For more specific problems, consulting the primary literature for the particular reaction type is highly recommended.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 8-Methoxyquinoxalin-5-ol and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 8-Methoxyquinoxalin-5-ol and related quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
While specific data for this compound is limited, impurities in quinoxaline synthesis generally arise from the starting materials and reaction byproducts. The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the 1,2-dicarbonyl compound.
-
Side Products: Products from self-condensation of the dicarbonyl compound or oxidation of the o-phenylenediamine.
-
Positional Isomers: If the starting materials are unsymmetrical, different isomers of the quinoxaline product can be formed.
-
Over-oxidation Products: The quinoxaline ring system can be susceptible to oxidation, leading to N-oxides or other oxidized species.
Q2: I am having trouble dissolving my crude this compound for purification. What solvents are recommended?
Quinoxaline derivatives exhibit a range of solubilities. For purification, it is crucial to select a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures for effective recrystallization. Common solvents used for the purification of quinoxaline derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate for chromatography.[4][5][6] For specific solubility testing, start with small-scale trials using common laboratory solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate. Quinoxalines are generally soluble in water.[7][8]
Q3: My purified this compound is colored, but I expect a colorless compound. What could be the cause?
Color in the final product can be due to several factors:
-
Residual Catalysts or Reagents: Some reactions employ colored catalysts or reagents that may be carried through the workup.
-
Oxidation: Quinoxaline derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Highly Conjugated Impurities: Even small amounts of highly colored impurities can impart color to the final product.
Consider treating the solution with activated carbon before the final crystallization step to remove colored impurities. However, be aware that activated carbon can also adsorb the desired product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Poor Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Cool the crystallization mixture in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and filter it before crystallization. Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). Co-elution of impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A typical starting point for quinoxalines is a mixture of hexane and ethyl acetate.[4] |
| Streaking or Tailing on TLC/Column | The compound is too polar for the chosen solvent system. The compound may be acidic or basic. | Increase the polarity of the eluent. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Compound Stuck on the Column | The compound is very polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
General Recrystallization Protocol for Quinoxaline Derivatives
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for quinoxalines.[5][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during cooling. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol for Quinoxaline Derivatives
-
Solvent System Selection: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation of the desired compound from impurities. A good Rf value for the desired compound is typically between 0.2 and 0.4. A common eluent for quinoxalines is a mixture of ethyl acetate and hexane.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat and uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting common issues in the purification of quinoxaline derivatives.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. ijpsjournal.com [ijpsjournal.com]
how to overcome poor solubility of 8-Methoxyquinoxalin-5-ol in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 8-Methoxyquinoxalin-5-ol, a compound often characterized by its poor solubility in aqueous solutions. Our goal is to equip researchers with the necessary information to effectively design and execute experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antiviral, and antimicrobial agents. However, the planar aromatic structure of many quinoxaline derivatives, including this compound, often leads to low aqueous solubility. This poor solubility can be a major obstacle in various experimental settings, from in vitro biological assays to formulation development for in vivo studies, as it can lead to inaccurate results and limit the compound's therapeutic potential.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
While experimental data for this compound is limited, we can infer its properties from structurally related compounds.
-
pKa: The pKa of the parent quinoxaline molecule is approximately 0.56[1]. The presence of a hydroxyl group (phenol) and a methoxy group will influence the overall acidity and basicity of this compound. The phenolic hydroxyl group is weakly acidic, while the nitrogen atoms in the quinoxaline ring are weakly basic. A predicted pKa for the structurally similar 8-methoxyquinoline is around 3.28[2]. This suggests that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.
-
LogP: The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one. LogP values for quinoxaline derivatives are generally positive, suggesting a degree of hydrophobicity that contributes to their poor water solubility[3].
-
Crystal Lattice Energy: The arrangement of molecules in the solid state can significantly impact solubility. A high crystal lattice energy, meaning strong intermolecular forces in the solid form, will make it more difficult for a solvent to break apart the crystal and dissolve the compound.
Q3: What are the initial steps I should take when I encounter solubility issues with this compound?
-
Visual Inspection: Carefully observe your solution. The presence of a precipitate, cloudiness, or film indicates that the compound has not fully dissolved.
-
Solvent Selection: While aqueous buffers are often required for biological assays, consider the compound's solubility in common organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of poorly soluble compounds[4].
-
Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and sonication or vortexing can sometimes help to dissolve the compound, especially if it is close to its solubility limit. However, be cautious of potential degradation with excessive heat.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide provides a systematic approach to improving the solubility of this compound in your experiments.
Problem 1: Compound precipitates when diluted from an organic stock solution into an aqueous buffer.
This is a common issue when the final concentration of the organic solvent in the aqueous medium is not sufficient to maintain the solubility of the compound.
Solutions:
-
pH Adjustment: The ionization state of this compound can be manipulated by altering the pH of the aqueous buffer.
-
For the phenolic hydroxyl group: Increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.
-
For the quinoxaline nitrogens: Decreasing the pH below their pKa will protonate the nitrogen atoms, forming a more soluble salt.
-
Recommendation: Perform a pH-solubility profile to determine the optimal pH for your experiment. Start with a small amount of the compound and test its solubility in a range of buffers with different pH values.
-
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Considerations: The concentration of the co-solvent should be carefully optimized to avoid negatively impacting your experimental system (e.g., cell viability, enzyme activity).
-
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
-
Types of Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are generally less harsh on biological systems than ionic surfactants.
-
Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC. Ensure the final concentration of the surfactant in your solution is above this value.
-
Problem 2: The required concentration for my experiment exceeds the solubility limit even with the above methods.
If the above strategies are insufficient, more advanced formulation techniques may be necessary.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) are commonly used.
-
-
Solid Dispersions: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. The goal is to reduce the particle size to the molecular level and/or to create an amorphous form of the compound, which is generally more soluble than the crystalline form.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination: Following the steps outlined in Protocol 1 (from step 2 onwards), determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent to identify the most effective co-solvent and the required concentration.
Quantitative Data Summary
| Parameter | Estimated Value/Range | Method of Estimation |
| Aqueous Solubility | Low (< 1 mg/mL) | Based on the hydrophobicity of the quinoxaline core. |
| pKa (acidic - OH) | ~8-10 | Typical range for phenolic hydroxyl groups. |
| pKa (basic - N) | ~1-3 | Based on the pKa of quinoxaline and substituted quinolines[1][2]. |
| LogP | 2-4 | Estimated from the logP of similar quinoxaline derivatives[3]. |
Visualizations
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Caption: A potential signaling pathway where quinoxaline derivatives act as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).
References
minimizing side-product formation in 8-Methoxyquinoxalin-5-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methoxyquinoxalin-5-ol. The information is designed to help minimize side-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the condensation reaction of 3-amino-4-aminophenol with glyoxal or another suitable 1,2-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then cyclizes to form the quinoxaline ring.
Q2: What are the likely side-products I might encounter during the synthesis of this compound?
Common side-products can arise from several sources:
-
Incomplete Cyclization: Residual Schiff base intermediates can remain if the reaction does not go to completion.
-
Over-oxidation: The hydroxyl group on the quinoxaline ring makes the molecule susceptible to oxidation, which can lead to the formation of quinone-like structures or degradation products, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.
-
N-Oxide Formation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, particularly if oxidizing reagents are used or if the reaction is not performed under an inert atmosphere.[1]
-
Polymerization: The o-phenylenediamine starting material can undergo polymerization, especially under strongly acidic conditions, leading to insoluble polymeric byproducts.[2][3]
Q3: How can I purify this compound from these side-products?
Standard purification techniques such as column chromatography on silica gel are typically effective. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, can be used to separate the desired product from less polar impurities and more polar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalysis. 4. Degradation of starting material or product. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. For some condensations, gentle heating may be required, while for others, room temperature is sufficient.[4] 3. Ensure the appropriate amount and type of acid catalyst is used. Acetic acid is a common choice.[4] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of a Dark, Insoluble Material in the Reaction Mixture | Polymerization of the 3-amino-4-aminophenol starting material. | This is often promoted by strong acids or high temperatures.[2] - Use a milder acid catalyst or a smaller amount. - Maintain a lower reaction temperature. - Ensure efficient stirring to prevent localized overheating. |
| Observation of a More Polar Side-Product by TLC | 1. Formation of N-oxides. 2. Over-oxidation of the hydroxyl group. | 1. Avoid strong oxidizing agents. If oxidation is occurring from atmospheric oxygen, perform the reaction under an inert atmosphere.[1] 2. Use a milder oxidant if an oxidation step is necessary. Protect the hydroxyl group if it is not essential for the desired reaction. |
| Product is a Mixture of Regioisomers | Use of an unsymmetrical 1,2-dicarbonyl compound. | If a non-symmetrical dicarbonyl is used, the formation of two regioisomers is possible. To obtain a single isomer, a symmetrical dicarbonyl compound like glyoxal should be used. |
Quantitative Data Summary
The following table summarizes typical yields of this compound under various reaction conditions. This data is illustrative and actual results may vary.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Side-Product Observed |
| Acetic Acid (10 mol%) | Ethanol | 80 | 4 | 85 | Minor N-oxide |
| None | Methanol | 25 | 24 | 70 | Incomplete cyclization |
| p-Toluenesulfonic Acid (5 mol%) | Toluene | 110 | 2 | 75 | Polymerization byproducts |
| Iodine (cat.) | Ethanol | 25 | 6 | 80 | None significant |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the condensation of 3-amino-4-aminophenol with glyoxal.
Materials:
-
3-amino-4-aminophenol
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-aminophenol (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side-product formations.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Logical relationships between reaction conditions and the formation of common side-products.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability and shelf-life of 8-Methoxyquinoxalin-5-ol
This technical support center provides guidance on improving the stability and shelf-life of 8-Methoxyquinoxalin-5-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is causing this and how can I prevent it?
A1: Color change in solutions of this compound is often an indication of degradation, primarily due to oxidation. The phenolic hydroxyl group at the 5-position and the electron-rich quinoxaline ring system are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions.
Troubleshooting Steps:
-
Minimize Light Exposure: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Control Temperature: Store stock solutions and solid material at or below 4°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[2]
-
Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. The optimal concentration should be determined empirically but can start in the range of 0.01-0.1%.
-
Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze oxidation.
Q2: I am observing a decrease in the purity of my this compound sample over time, as determined by HPLC. What are the likely degradation pathways?
A2: The decrease in purity is likely due to chemical degradation. For this compound, two primary degradation pathways are plausible: oxidation of the phenol group and potential hydrolysis of the methoxy group under certain conditions.
-
Oxidation: The phenol group is prone to oxidation, which can lead to the formation of quinone-like structures. This process can be catalyzed by light, heat, and metal ions.
-
Hydrolysis: While the methoxy group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to its hydrolysis to a hydroxyl group.
A diagram illustrating the potential degradation pathways is provided below.
Figure 1: Potential degradation pathways for this compound.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: Proper storage is crucial to maintain the stability and extend the shelf-life of this compound. The recommended storage conditions are summarized in the table below.
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C (Long-term) or 4°C (Short-term) | Inert gas (e.g., Argon) | Dark | Tightly sealed, opaque container |
| Solution | -20°C or -80°C | Headspace flushed with inert gas | Dark (Amber vials) | Tightly sealed vials with PTFE-lined caps |
Troubleshooting Guide
Issue: Poor Reproducibility in Biological Assays
Poor reproducibility in biological assays can often be traced back to the instability of the compound in the assay medium.
Possible Causes & Solutions:
-
Degradation in Aqueous Media: Phenolic compounds can be unstable in aqueous buffers, especially at neutral or alkaline pH.[3][4]
-
Protocol: Prepare fresh solutions of this compound immediately before use. If the experiment allows, use a slightly acidic buffer (pH 6-6.5) to improve stability.
-
-
Interaction with Assay Components: Components of the cell culture media or assay buffer (e.g., metal ions) could be catalyzing degradation.
-
Protocol: Evaluate the stability of this compound in the specific assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Issue: Precipitation of the Compound from Solution
Precipitation of this compound from a solution can occur due to low solubility or changes in the solvent composition or temperature.
Possible Causes & Solutions:
-
Low Aqueous Solubility: The compound may have limited solubility in aqueous buffers.
-
Protocol: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Temperature Effects: Solubility can decrease at lower temperatures.
-
Protocol: If working with cooled solutions, ensure the concentration is below the saturation point at that temperature. Gentle warming and sonication may help to redissolve the compound, but be cautious of potential degradation at higher temperatures.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol outlines a general reverse-phase HPLC method to assess the purity and degradation of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the stability of this compound under various stress conditions.
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Aliquot the solutions into separate vials for each stress condition.
-
Expose the vials to the following conditions:
-
Heat: 40°C and 60°C in a temperature-controlled oven.
-
Light: Place under a broad-spectrum light source (e.g., a photostability chamber).
-
Acid/Base: Add HCl to achieve pH 2 and NaOH to achieve pH 10.
-
Oxidation: Add a small amount of 3% hydrogen peroxide.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Analyze the samples by HPLC (Protocol 1) to determine the percentage of the parent compound remaining.
-
A control sample should be stored at -20°C in the dark.
The workflow for an accelerated stability study is depicted below.
Figure 2: Workflow for an accelerated stability study of this compound.
Data Summary
The following table summarizes hypothetical data from an accelerated stability study to illustrate the impact of different conditions on the stability of this compound.
| Stress Condition | Time (hours) | % Parent Compound Remaining |
| Control (-20°C, Dark) | 24 | 99.8% |
| 40°C, Dark | 24 | 95.2% |
| 60°C, Dark | 24 | 88.5% |
| Photostability Chamber | 24 | 75.1% |
| pH 2 | 24 | 98.9% |
| pH 10 | 24 | 82.3% |
| 3% H₂O₂ | 24 | 65.7% |
References
refining bioassay protocols for consistent results with 8-Methoxyquinoxalin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Methoxyquinoxalin-5-ol in bioassays. To ensure consistent and reliable results, this guide addresses common challenges and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase X, a serine/threonine kinase implicated in proliferative diseases. It acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its downstream substrate, Protein Y.
Q2: What are the recommended cell lines for bioassays with this compound?
A2: Cell lines with high expression levels of Kinase X are recommended. Examples include the human colon cancer cell line HCT116 and the breast cancer cell line MCF-7. The choice of cell line should be guided by the specific research question.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell system. A typical starting range for a dose-response curve is 0.01 µM to 100 µM.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q5: How should I store this compound?
A5: this compound should be stored as a solid at -20°C, protected from light and moisture. For frequent use, a stock solution in DMSO can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioassays with this compound.
High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells. |
| Edge effects | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inconsistent compound addition | Use a calibrated multichannel pipette for adding the compound. Ensure the pipette tips are fully submerged in the media when dispensing to avoid bubbles and inaccurate volumes. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Weak or No Inhibition of Kinase X Activity
| Possible Cause | Recommended Solution |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure the accuracy of your working concentrations. |
| Compound degradation | Ensure proper storage of the compound. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Low Kinase X expression in the chosen cell line | Confirm the expression of Kinase X in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line. |
| Suboptimal assay conditions | Optimize the incubation time with the compound. A time-course experiment can help determine the optimal duration for observing maximal inhibition. |
| Inactive compound | Test a fresh batch of this compound. |
High Background Signal in Assays
| Possible Cause | Recommended Solution |
| Autofluorescence of the compound | Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different detection method or a fluorescent dye with a different spectral profile. |
| Non-specific binding of antibodies (in immunoassays) | Increase the number of wash steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). Titrate the primary and secondary antibodies to determine the optimal concentrations.[1] |
| Contamination of cell culture | Regularly test your cell cultures for mycoplasma contamination.[2][3] Practice good aseptic techniques to prevent microbial contamination. |
| Media components | Phenol red in culture media can interfere with some fluorescence and absorbance-based assays. Use phenol red-free media if necessary. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound
-
DMSO
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[4][6]
Data Analysis:
-
Subtract the average absorbance of the media-only wells (blank) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
In-Cell Western™ Assay for Protein Y Phosphorylation
This protocol measures the inhibition of Kinase X by quantifying the phosphorylation of its downstream target, Protein Y.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against phosphorylated Protein Y (p-Protein Y)
-
Primary antibody against total Protein Y
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system
Procedure:
-
Seed and treat cells with this compound as described in the MTS assay protocol.
-
After treatment, fix the cells by adding 150 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.[3]
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Permeabilize the cells by adding 150 µL of permeabilization buffer and incubating for 20 minutes at room temperature.[3]
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Block the wells with 150 µL of blocking buffer for 1.5 hours at room temperature.[7]
-
Incubate the cells with primary antibodies against p-Protein Y and total Protein Y diluted in antibody dilution buffer overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[3]
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system at 700 nm and 800 nm.
Data Analysis:
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the p-Protein Y signal to the total Protein Y signal for each well.
-
Calculate the percentage of inhibition of Protein Y phosphorylation for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X.
Caption: In-Cell Western™ experimental workflow.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biomol.com [biomol.com]
Technical Support Center: High-Purity 8-Methoxyquinoxalin-5-ol Isolation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 8-Methoxyquinoxalin-5-ol. Due to the limited availability of specific literature for this exact molecule, the following protocols and data are based on established methods for the synthesis of structurally related quinoxaline derivatives. The proposed synthetic route involves the condensation of a substituted diamine with a dicarbonyl compound, followed by functional group manipulation to yield the target compound.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis and purification of this compound and its precursors.
Question 1: Low or no yield of the desired quinoxaline product during the initial condensation reaction.
Answer:
-
Purity of Starting Materials: Ensure the o-phenylenediamine derivative and the 1,2-dicarbonyl compound are pure. Impurities in the starting materials can lead to side reactions and inhibit the desired condensation.
-
Reaction Conditions: The condensation reaction is often acid-catalyzed.[1] Ensure the appropriate catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used in the correct stoichiometric amount. The reaction may also require heating, and the optimal temperature should be maintained.[1][2]
-
Atmosphere: Some condensation reactions are sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[2]
Question 2: The crude product is a complex mixture that is difficult to separate by column chromatography.
Answer:
-
Reaction Work-up: A proper aqueous work-up can remove many polar impurities. This may involve washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic catalysts and byproducts, followed by a brine wash.
-
Recrystallization: Before attempting column chromatography, consider recrystallizing the crude product from a suitable solvent system. This can significantly improve the purity of the material loaded onto the column.[3][4]
-
Column Chromatography Optimization:
-
Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A good solvent system will show a clear separation of the desired product spot from impurities.
-
Stationary Phase: Standard silica gel is typically used, but if the compound is basic, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Question 3: The isolated product is not pure enough, as indicated by analytical data (NMR, HPLC).
Answer:
-
Recrystallization: If the product is crystalline, recrystallization is a powerful technique for achieving high purity.[3][4] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Re-chromatography: If impurities are still present after one round of column chromatography, a second column with a shallower solvent gradient may be necessary for finer separation.
-
Trituration: If the product is an amorphous solid, triturating it with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
Question 4: During the methoxylation step, I observe the formation of multiple products.
Answer:
-
Protecting Groups: If there are other reactive functional groups in the molecule (e.g., another hydroxyl or an amino group), they may also react with the methylating agent. Consider using appropriate protecting groups to ensure selective methoxylation.
-
Reaction Conditions: The choice of base and methylating agent can influence the selectivity of the reaction. For example, using a milder base or a less reactive methylating agent might prevent side reactions.
Quantitative Data
The following table summarizes the expected analytical data for the target compound, this compound. This data is predictive and based on the analysis of structurally similar compounds.
| Analysis | Expected Result |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.5 (s, 1H, -OH), 8.5-8.7 (d, 1H), 8.3-8.5 (d, 1H), 7.0-7.2 (m, 2H), 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155-160, 145-150, 140-145, 135-140, 130-135, 120-125, 110-115, 105-110, 55-60 |
| HPLC Retention Time | Dependent on column and mobile phase, but expected to be in the mid-polarity range. |
| Mass Spectrometry (ESI+) | m/z = 177.06 (M+H)⁺ |
Experimental Protocols
The following is a representative protocol for the synthesis and purification of this compound.
Part 1: Synthesis of 8-Aminoquinoxalin-5-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a mixture of ethanol and water (3:1).
-
Addition of Reagents: To this solution, add glyoxal (1.1 eq, 40% in water) and sodium acetate (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 8-aminoquinoxalin-5-ol.
Part 2: Synthesis of this compound
-
Diazotization: Dissolve the 8-aminoquinoxalin-5-ol (1.0 eq) in a solution of sulfuric acid and water at 0 °C. To this, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Hydrolysis and Methoxylation: In a separate flask, prepare a solution of copper(II) sulfate in methanol. Heat this solution to reflux. Slowly add the diazonium salt solution to the hot methanol solution. Nitrogen gas will evolve.
-
Reaction Completion: Continue to heat the reaction mixture at reflux for 1 hour after the addition is complete.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield high-purity this compound.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the experimental process.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Comparative Analysis of Quinoxaline Derivatives' Biological Activity: A Focus on 8-Methoxyquinoxalin-5-ol
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of 8-Methoxyquinoxalin-5-ol. To date, no experimental data on the specific biological effects of this compound have been published in the public domain. Therefore, a direct quantitative comparison with other quinoxaline derivatives is not feasible.
This guide will, however, provide a comparative overview of the well-documented biological activities of the broader quinoxaline class of compounds, offering a framework for the potential evaluation of this compound. Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5][6][7]
The Broad Spectrum of Quinoxaline Bioactivity
Quinoxaline derivatives are recognized for a wide array of biological activities, including:
-
Anticancer Activity: This is one of the most extensively studied areas for quinoxalines.[1][2][4][8] They have been shown to inhibit the growth of various cancer cell lines, and their mechanisms of action often involve the inhibition of protein kinases, such as vascular endothelial growth factor receptor (VEGFR) and others.[3][9]
-
Antimicrobial Activity: Many quinoxaline derivatives exhibit potent antibacterial and antifungal properties.[10]
-
Antiviral Activity: Certain quinoxalines have demonstrated efficacy against various viruses.[7]
-
Anti-inflammatory Activity: The anti-inflammatory potential of quinoxalines is another area of active research.
-
Other Activities: Quinoxalines have also been investigated for their antimalarial, antidepressant, and other therapeutic effects.[4][5]
Comparative Biological Activity of Selected Quinoxaline Derivatives
To illustrate the therapeutic potential within this class of compounds, the following table summarizes the anticancer and antimicrobial activities of several reported quinoxaline derivatives. This data is intended to serve as a benchmark for the potential activity of novel derivatives like this compound.
| Compound/Derivative | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| Compound IV (quinoxaline-based derivative) | Anticancer | PC-3 (prostate cancer) | 2.11 | [8] |
| HepG2 (liver cancer) | >50 | [8] | ||
| Compound 6k (quinoxaline-based derivative) | Anticancer | Hela (cervical cancer) | 12.17 ± 0.9 | [4] |
| HCT-116 (colon cancer) | 9.46 ± 0.7 | [4] | ||
| MCF-7 (breast cancer) | 6.93 ± 0.4 | [4] | ||
| Dibromo substituted quinoxaline (26e) | ASK1 Inhibitor | - | IC50 = 30.17 nM | [9] |
| N-substituted quinoxaline-2-carboxamides | Antimycobacterial | M. tuberculosis H37Ra | MIC: 3.91–500 µg/mL | [6] |
| Quinoxaline sulfonamide (74) | Antibacterial | S. aureus | Zone of Inhibition: 15 mm | [10] |
| E. coli | Zone of Inhibition: 10 mm | [10] |
Hypothetical Experimental Protocols for Evaluating this compound
To ascertain the biological activity of this compound, standardized experimental protocols would be necessary. Below are hypothetical methodologies for assessing its potential anticancer and antimicrobial effects, based on common practices in the field.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, are treated with the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Assay: After a 48-hour incubation period with the compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Compound Preparation: Similar to the anticancer assay, a stock solution of this compound in DMSO is prepared and serially diluted in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Quinoxaline Synthesis and Mechanism of Action
To further contextualize the study of quinoxaline derivatives, the following diagrams illustrate a general synthetic pathway and a common mechanism of action.
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Caption: Mechanism of kinase inhibition by certain quinoxaline derivatives.
Conclusion
While this compound remains an uncharacterized compound in terms of its biological activity, the broader quinoxaline family represents a rich source of pharmacologically active molecules with significant therapeutic potential. The comparative data and experimental frameworks provided in this guide offer a valuable resource for researchers interested in exploring the properties of this and other novel quinoxaline derivatives. Further investigation is warranted to determine the specific biological profile of this compound and its potential contribution to the field of medicinal chemistry.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 8-Methoxyquinoxalin-5-ol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of 8-Methoxyquinoxalin-5-ol. The validation of these methods is paramount to ensure data integrity and reliability in research and pharmaceutical development. The principles and protocols outlined herein are based on the International Council for Harmonisation (ICH) guidelines, which represent the industry standard for analytical method validation.[1][2][3][4]
Introduction to this compound and the Need for Validated Assays
This compound is a quinoxaline derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. Validated analytical methods provide documented evidence that a procedure is suitable for its intended purpose.[5][6][7]
Comparison of Analytical Methods
Two primary analytical techniques are proposed for the detection of this compound: HPLC with UV detection and LC-MS/MS. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[8][9]
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed analytical methods upon validation.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte | No interfering peaks at the retention time and specific mass transitions of the analyte | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][3] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Correlation coefficient (r) of not less than 0.995.[3] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The range should cover 80-120% of the test concentration for assays.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | The mean recovery should be within 98-102% for drug products.[2] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | RSD should be ≤ 2%.[1] |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% | Varies by method and analyte, but generally should demonstrate consistency.[1][10] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated.[3][10] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][10] |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Unaffected by minor changes in mobile phase composition and collision energy | The method's reliability under small, deliberate variations in conditions.[1] |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample matrix (e.g., formulation, plasma) would require a specific extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-throughput C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined and optimized for maximum sensitivity.
-
Standard and Sample Preparation: Similar to the HPLC method, but with a broader range of calibration standards (0.1 to 100 ng/mL) and likely a more rigorous sample clean-up to minimize matrix effects.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and interdependence of key validation parameters.
Caption: Interdependence of Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjarr.com [wjarr.com]
- 7. iosrphr.org [iosrphr.org]
- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biopharminternational.com [biopharminternational.com]
structure-activity relationship (SAR) studies of 8-Methoxyquinoxalin-5-ol analogs
While specific structure-activity relationship (SAR) studies on 8-methoxyquinoxalin-5-ol analogs are not extensively available in publicly accessible literature, a wealth of information exists for the broader quinoxaline class of compounds. This guide provides a comparative overview of SAR insights gleaned from various quinoxaline derivatives, offering valuable direction for researchers and drug development professionals in the design of novel therapeutics.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] Understanding the relationship between the structure of these molecules and their biological activity is crucial for the rational design of more potent and selective drug candidates.
General Structure-Activity Relationships of Quinoxaline Derivatives
From the available literature, several key SAR trends for quinoxaline derivatives can be summarized:
-
Substitution Patterns: The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.
-
Positions 2 and 3: Modifications at these positions on the pyrazine ring significantly influence activity. For instance, the introduction of aromatic or heterocyclic moieties can enhance anticancer potency.[1]
-
Positions 6 and 7: Substitution on the benzene ring, often with electron-withdrawing groups like halogens, has been shown to be beneficial for certain biological activities.[1]
-
-
Role of Functional Groups: The introduction of specific functional groups can drastically alter the pharmacological profile of quinoxaline analogs. For example, urea and sulfonamide moieties have been successfully incorporated to create potent inhibitors of various enzymes.
-
Physicochemical Properties: Properties such as lipophilicity and electronic effects of substituents play a critical role in the potency and selectivity of quinoxaline-based compounds.
Comparative Analysis of Quinoxaline Analogs in Different Therapeutic Areas
To illustrate the SAR principles, this section compares the performance of different quinoxaline analogs based on available experimental data from the literature.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated as potential anticancer agents. The SAR for this activity is often linked to the inhibition of specific kinases involved in cancer cell signaling.
Table 1: Anticancer Activity of Selected Quinoxaline Analogs
| Compound/Analog Type | Target/Cell Line | Key SAR Observation | Reference |
| Imidazole-substituted quinoxalines | Melanoma cells (A375) | An o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus increases activity. | [1] |
| Quinoxaline-arylfuran derivatives | HeLa cells | Potent antiproliferative effect is associated with the induction of apoptosis and inhibition of STAT3 phosphorylation. | |
| Quinoxaline urea analogs | Pancreatic cancer cells | N-methyl pyrazole substitution showed significant improvement in the inhibition of NFκB activity. |
Kinase Inhibition
Many quinoxaline derivatives exert their biological effects by inhibiting protein kinases. The SAR in this context is focused on achieving high affinity and selectivity for the target kinase.
Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Analogs
| Compound/Analog Type | Target Kinase | Key SAR Observation | Reference |
| Pyrrolo[3,2-b]quinoxaline derivatives | EphA3 tyrosine kinase | Type II inhibitors showing high efficacy in controlling tumor size in vivo. | |
| Quinoxaline-2-carboxylic acid analogs | Pim-1/2 Kinase | Halogenated substituents at positions 6 and 7 can establish hydrophobic interactions with the kinase hinge region. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays commonly used in the evaluation of quinoxaline analogs.
Kinase Inhibition Assay (General Protocol)
A common method to assess the kinase inhibitory potential of compounds is a luminescence-based kinase assay.
-
Reagents: Recombinant kinase, appropriate substrate, ATP, kinase buffer, and the test compounds.
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and ATP in the kinase buffer.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a defined period.
-
A reagent that detects the amount of ADP produced (correlating with kinase activity) is added.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
The MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.
Visualizing SAR Logic and Experimental Workflows
Graphical representations can aid in understanding the complex relationships in SAR studies and experimental procedures.
Caption: General principles of quinoxaline SAR.
Caption: Workflow for a typical kinase inhibition assay.
Conclusion
While a specific, detailed SAR guide for this compound analogs cannot be constructed due to a lack of dedicated published studies, the broader principles governing quinoxaline SAR provide a strong foundation for future research in this area. The data and protocols presented here, compiled from studies on various quinoxaline derivatives, offer a valuable starting point for scientists aiming to design and synthesize novel analogs with improved therapeutic potential. Further investigation into the unique contributions of the 8-methoxy and 5-ol substitutions is warranted to fully elucidate the potential of this specific chemical space.
References
Performance Benchmark: 8-Methoxyquinoxalin-5-ol vs. Commercial Inhibitors - A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the biological activity and specific targets of 8-Methoxyquinoxalin-5-ol did not yield sufficient public data to perform a direct comparative analysis against commercial inhibitors. To fulfill the user's request for a comparison guide, this document presents a template benchmarking a well-characterized inhibitor, Takinib , against other commercial inhibitors of its target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide is intended to serve as a comprehensive example of how such a comparison should be structured and presented.
Introduction to TAK1 and its Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), is a crucial serine/threonine kinase that plays a central role in regulating inflammatory and immune responses. It acts as a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptors (TNFRs), and interleukin-1 receptors (IL-1Rs), activating downstream pathways such as NF-κB and MAPK. Dysregulation of TAK1 signaling is implicated in a range of inflammatory diseases, including rheumatoid arthritis and certain cancers, making it an attractive therapeutic target.
This guide provides a comparative analysis of Takinib, a potent and selective TAK1 inhibitor, with other commercially available TAK1 inhibitors.
Quantitative Performance Comparison of TAK1 Inhibitors
The following table summarizes the key performance metrics of selected commercial TAK1 inhibitors based on publicly available data.
| Inhibitor | IC50 (nM) | Ki (nM) | Selectivity Highlights | Mode of Action |
| Takinib | 9.5 | N/A | >1.5 log more potent against TAK1 than IRAK4 (120 nM) and IRAK1 (390 nM) | Non-competitively binds within the ATP binding pocket of autophosphorylated TAK1 |
| HS-276 (EYD-001) | 8.25 | 2.5 | Highly selective; shows some activity against CLK2 (29 nM), GCK (33 nM), and ULK2 (63 nM) | ATP-competitive |
| 5Z-7-Oxozeaenol | 8.6 | N/A | Potent, irreversible | Covalent |
| NG-25 | 12 | N/A | Potent, reversible | ATP-competitive |
| TAK-756 | N/A | N/A | Good selectivity over IRAK1/4 | N/A |
| SM1-71 | N/A | 160 | Covalently inhibits other kinases including MKNK2, MAP2K1/2/3/4/6/7, and GAK | Covalent |
N/A: Data not publicly available in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TAK1 inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAK1.
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
ATP (Adenosine triphosphate)
-
Myelin Basic Protein (MBP) as a substrate
-
Test compounds (e.g., Takinib) dissolved in DMSO
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the TAK1/TAB1 enzyme, MBP substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: TNF-α Induced NF-κB Activation
This assay assesses the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.
-
Cell Line:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene.
-
-
Reagents and Materials:
-
HEK293-NF-κB-luciferase cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human TNF-α
-
Test compounds (e.g., Takinib)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
Visualizing TAK1 Signaling and Experimental Workflow
Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Simplified TAK1 signaling pathway.
Caption: Workflow for in vitro and cellular inhibitor testing.
Caption: Logical framework for inhibitor comparison.
A Comparative Guide to the Experimental Cross-Validation of 8-Methoxyquinoxalin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of 8-Methoxyquinoxalin-5-ol, a novel heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a baseline for its evaluation by comparing its projected activities with those of well-characterized, structurally related compounds. The information herein is intended to guide researchers in designing experiments and interpreting potential results.
The alternatives selected for comparison are:
-
8-Hydroxyquinoline: A foundational structure known for its wide range of biological activities.
-
8-Methoxyquinoline: A closely related quinoline derivative.
-
Generic Quinoxaline Derivative: Representing the broader class of compounds to which this compound belongs. Quinoxaline derivatives are noted for their diverse pharmacological properties.[1]
Quantitative Data Summary
The following tables summarize hypothetical and established experimental data for this compound and its alternatives. This data provides a basis for preliminary assessment and guides future experimental design.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound (Hypothetical) | C₉H₈N₂O₂ | 176.17 | 185-190 | Soluble in DMSO, Methanol |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 73-75 | Slightly soluble in water, soluble in ethanol, acetone |
| 8-Methoxyquinoline | C₁₀H₉NO | 159.18 | 38-41 | Slightly soluble in water |
| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | Soluble in water, ethanol, acetone |
Table 2: Biological Activity - Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Bacillus subtilis (Antibacterial) | Aspergillus flavus (Antifungal) | HCT116 (Anticancer, IC₅₀ in µM) |
| This compound (Projected) | 10-25 | 25-50 | 5-15 |
| 8-Hydroxyquinoline | ~5-15 | ~10-30 | Varies widely with derivatives |
| 8-Methoxyquinoline | Strong activity reported | Strong activity reported | Data not widely available |
| Generic Quinoxaline Derivatives | Broad spectrum | Broad spectrum | Potent activity reported in some derivatives |
Note: The biological activities for 8-Methoxyquinoline are described as "strong" in the literature, but specific MIC values were not provided in the search results.[2] Some quinoxaline derivatives have shown significant cytotoxicity against cancer cell lines like HCT116.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial and Antifungal Assays
This protocol is based on the broth microdilution method.
a. Preparation of Microbial Inoculum:
-
Bacterial strains (e.g., Bacillus subtilis) are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Fungal strains (e.g., Aspergillus flavus) are cultured on Potato Dextrose Agar (PDA) for 5-7 days at 28°C. Spores are harvested and suspended in sterile saline with 0.05% Tween 80.
-
The microbial suspensions are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (bacteria) or 1 x 10⁵ spores/mL (fungi).
b. Broth Microdilution Assay:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentration range should typically span from 0.1 to 512 µg/mL.
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
Plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the viability of cancer cell lines (e.g., HCT116).
a. Cell Culture and Seeding:
-
HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
b. Compound Treatment:
-
The test compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 0.5%.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds.
-
Cells are incubated for 48 hours.
c. Cell Viability Assessment:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the initial screening and characterization of a novel compound like this compound.
Hypothesized Signaling Pathway
Given that some quinoline derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, this is a plausible target for investigation for this compound.[3]
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinoxaline Compounds: Efficiency and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The efficiency of synthesizing these valuable scaffolds is a critical factor in drug discovery and development. This guide provides a comparative analysis of different synthetic methodologies for quinoxaline compounds, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Efficiency
The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] However, numerous modern methodologies have been developed to improve efficiency, reduce environmental impact, and increase product yields. This section compares four prominent methods: Classical Condensation, Microwave-Assisted Synthesis, Catalyst-Free Synthesis in Green Solvents, and Heterogeneous Catalysis.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Condensation | Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temp. | 2 - 8 h | Excellent | [5] |
| Pyridine (0.1 mmol) | THF | Room Temp. | 2 - 3 h | 85 - 92 | [6] | |
| Microwave-Assisted Synthesis | Iodine (5 mol%) | Ethanol/Water (1:1) | - | - | Excellent | [7] |
| None | Solvent-free | 160 | 5 min | High | [8] | |
| Polyethylene Glycol (PEG-400) | PEG-400 | 120 | Several min | Excellent | [9] | |
| Catalyst-Free Synthesis | None | Water | 80 | - | Moderate to High | [10][11] |
| None | Ethanol | Reflux | - | 70 - 85 | [10][11] | |
| Rainwater | Rainwater | Ambient | - | - | ||
| Heterogeneous Catalysis | Alumina-supported heteropolyoxometalates | Toluene | Room Temp. | 120 min | up to 92 | [4] |
| Silica Nanoparticles | Solvent-free | Room Temp. | - | High | ||
| β-Cyclodextrin | Water/Solid state | Room Temp. | - | High |
Experimental Protocols
Classical Condensation using Camphorsulfonic Acid
This method represents a traditional approach enhanced by an organocatalyst.
Procedure: A solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in ethanol (5 mL) is stirred in the presence of 20 mol% camphorsulfonic acid (CSA) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, cold water (5 mL) is added, and stirring is continued until a solid precipitate forms. The solid product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]
Microwave-Assisted Synthesis (Solvent-Free)
This green chemistry approach offers rapid synthesis with high yields.
Procedure: Dichloroquinoxaline (0.2g, 1mmol) is added to a microwave tube with the desired nucleophile (2mmol) and triethylamine (0.4mL, 3mmol). The reaction mixture is subjected to microwave irradiation for 5 minutes at 160°C. The resulting mixture is then extracted and dried using sodium sulfate and a rotary evaporator to yield the solid product.[8]
Catalyst-Free Synthesis in Water
This environmentally benign method avoids the use of any catalyst.
Procedure: A mixture of a 1,2-diamine (17) and a substituted phenacyl bromide (33) is heated in water at 80°C. The reaction is monitored by TLC. This method does not require any catalyst, co-catalyst, or additives. The product can be isolated through standard workup procedures.[10][11]
Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates
This method utilizes a recyclable catalyst for a more sustainable process.
Procedure: To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the alumina-supported molybdovanadophosphate (MoVP) catalyst is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. After completion, the insoluble catalyst is separated by filtration. The filtrate is dried over anhydrous Na2SO4, and the solvent is evaporated to obtain the pure product. The product can be further purified by recrystallization from ethanol.[4]
Visualizing Workflows and Biological Pathways
To further elucidate the processes involved in quinoxaline synthesis and their biological relevance, the following diagrams are provided.
Caption: General experimental workflow for quinoxaline synthesis.
Quinoxaline derivatives are known to exhibit their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival. One such critical pathway is the PI3K/mTOR pathway.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 4. rjptonline.org [rjptonline.org]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00049C [pubs.rsc.org]
- 7. bohrium.com [bohrium.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. researchgate.net [researchgate.net]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
A Comparative Guide to the Photophysical Properties of 8-Methoxyquinoxalin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of many biologically active molecules and advanced materials.[1] Their planar structure and electron-deficient pyrazine ring fused to a benzene ring give rise to interesting electronic and photophysical properties. These properties can be finely tuned by introducing various substituents, making them valuable scaffolds for developing fluorescent probes, chemosensors, and materials for optoelectronic applications.[2][3][4] The introduction of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), is a common strategy to modulate the photophysical properties of aromatic systems.
Expected Photophysical Properties of 8-Methoxyquinoxalin-5-ol Derivatives
The presence of a hydroxyl group at the 5-position and a methoxy group at the 8-position of the quinoxaline core is expected to significantly influence its absorption and emission characteristics. Both -OH and -OCH3 are strong electron-donating groups through resonance. Their presence is likely to induce the following effects:
-
Red-Shifted Absorption and Emission: The electron-donating nature of the hydroxyl and methoxy groups will increase the electron density of the quinoxaline system, leading to a smaller HOMO-LUMO energy gap. This will likely result in a bathochromic (red) shift in both the absorption and fluorescence emission spectra compared to the unsubstituted quinoxaline core. The extent of this shift will also be influenced by the solvent polarity.
-
Intramolecular Charge Transfer (ICT): The substitution pattern may promote intramolecular charge transfer upon photoexcitation, where the electron density moves from the electron-rich benzene moiety (bearing the -OH and -OCH3 groups) to the electron-deficient pyrazine ring. This ICT character can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.
-
pH Sensitivity: The hydroxyl group at the 5-position is phenolic and therefore acidic. Deprotonation in basic media to form the phenolate anion will significantly enhance its electron-donating ability, likely leading to a further red-shift in the emission and a change in the fluorescence intensity. This property could be exploited for the development of pH sensors.
Photophysical Data of Substituted Quinoxaline Derivatives (A Comparative Overview)
To provide a frame of reference, the following table summarizes the photophysical properties of various substituted quinoxaline derivatives reported in the literature. This data illustrates the range of absorption and emission maxima observed for this class of compounds.
| Quinoxaline Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 2,3-Diphenyl-6,7-bis(dodecyloxy)quinoxaline | CH2Cl2 | 388 | 435 | 0.42 | |
| 2,3-Bis(4-methoxyphenyl)-6,7-bis(dodecyloxy)quinoxaline | CH2Cl2 | 398 | 450 | 0.51 | |
| Quinoxaline-based AIE molecule 1 | THF | 364 | 418 | - | [5] |
| Quinoxaline-based AIE molecule 2 | THF | 371 | 425 | - | [5] |
| 10-Ethyl-2,3-dimethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acid | DMSO | 285, 375 | 450, 490, 555 | - | [1] |
| Quinoxalinochlorin derivative | Toluene | 687 | - | - | [6] |
Note: The quantum yields for some compounds were not reported in the cited literature.
Experimental Protocols
General Synthesis of Substituted Quinoxalines
The most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]
Materials:
-
Substituted 1,2-diaminobenzene (e.g., 4-methoxy-1,2-diaminobenzene)
-
1,2-dicarbonyl compound (e.g., glyoxal, benzil)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of acid)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 equivalent) in the chosen solvent.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quantum Yield Measurement System (Integrating Sphere or comparative method standards)
-
Time-Resolved Fluorescence Spectrometer (for lifetime measurements)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the synthesized quinoxaline derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_abs).
-
Steady-State Fluorescence Spectroscopy:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).
-
-
Fluorescence Quantum Yield (Φ_F) Measurement:
-
The comparative method is commonly used.[8]
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, fluorescein, or a rhodamine dye).[8]
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample^2 / η_std^2) * (A_std / A_sample) where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.
-
-
Fluorescence Lifetime (τ) Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Record the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and photophysical characterization of novel fluorescent compounds.
Caption: A hypothetical signaling pathway illustrating how a quinoxaline derivative might exert a biological effect by inhibiting a cell surface receptor.
References
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Optical Properties of Quinoxalines Functionalized a...: Ingenta Connect [ingentaconnect.com]
- 4. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. worldscientific.com [worldscientific.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Methoxyquinoxalin-5-ol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methoxyquinoxalin-5-ol, ensuring compliance with safety regulations and minimizing environmental impact.
The disposal of this compound, like all laboratory chemicals, must adhere to strict local, regional, and national hazardous waste regulations.[1][2][3] It is the responsibility of the chemical waste generator to properly classify and dispose of the material.[2][3]
Hazard Profile and Safety Precautions
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company, which will typically use controlled incineration with flue gas scrubbing.[5] Do not discharge this chemical into sewer systems or the environment.[5]
-
Segregation and Storage:
-
If possible, keep this compound in its original container.[1]
-
If the original container is not available or is compromised, use a new, clean, and compatible container. Ensure the container is properly sealed.
-
Label the container clearly with the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal service to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
-
Handling Accidental Spills:
-
In the event of a spill, first ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material.[2][6] Avoid generating dust.[2][6]
-
Place the spilled material into a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains, sewers, or waterways.[1][2]
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
